molecular formula C8H8Cl2O3S B1591179 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride CAS No. 889939-48-4

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B1591179
CAS No.: 889939-48-4
M. Wt: 255.12 g/mol
InChI Key: BJRJHJZVSWZXIP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8Cl2O3S and its molecular weight is 255.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRJHJZVSWZXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589596
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
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Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-48-4
Record name 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, a specialized reagent increasingly pivotal in the field of medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, and its significant applications, particularly in the burgeoning area of targeted protein degradation.

Introduction and Strategic Importance

This compound, bearing the CAS Number 889939-48-4 , has emerged as a valuable synthetic intermediate.[1][2][3] Its unique substitution pattern—a blend of electron-withdrawing (chloro, sulfonyl chloride) and electron-donating (methoxy, methyl) groups—offers a nuanced platform for creating complex molecular architectures. This strategic arrangement of functional groups makes it an ideal scaffold for building molecules designed to interact with biological targets with high specificity and affinity.

Notably, this compound is frequently classified as a "Protein Degrader Building Block," highlighting its primary role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition.[5][6] This guide will explore the properties of this compound that make it a sought-after component in the design of such advanced therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 889939-48-4[1][2][3]
Molecular Formula C₈H₈Cl₂O₃S[3]
Molecular Weight 255.12 g/mol [3]
Appearance White to off-white crystals or powder[7]
Melting Point 123-133 °C[7]
IUPAC Name 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride[7]
SMILES COC1=C(C=C(Cl)C(C)=C1)S(Cl)(=O)=O[7]
InChI Key BJRJHJZVSWZXIP-UHFFFAOYSA-N[7]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group.

    • Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the methoxy group will appear as one singlet, and the proton ortho to the chloro group will appear as another.

    • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons (-OCH₃) is expected around δ 3.8-4.0 ppm.

    • Methyl Protons: A singlet for the three methyl protons (-CH₃) will likely appear in the upfield region, around δ 2.3-2.5 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbon attached to the sulfonyl chloride group being the most deshielded (highest ppm) among the ring carbons. The methoxy carbon will appear around δ 55-60 ppm, and the methyl carbon will be observed upfield, around δ 15-20 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride group.

    • S=O Stretching: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

    • C-O Stretching: A strong band for the aryl ether C-O stretch will likely be present around 1250 cm⁻¹.

    • Aromatic C=C Stretching: Multiple bands of medium intensity will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl) and M+4 peak (from two ³⁷Cl atoms) will be prominent.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the corresponding substituted anisole.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product A 4-Chloro-1-methoxy-2-methylbenzene (4-Chloro-2-methylanisole) CAS: 3260-85-3 C This compound CAS: 889939-48-4 A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO₃H) B->A D HCl C->D Byproduct

Figure 1. Synthetic pathway to the target compound.

Experimental Protocol (Exemplary)

This protocol is based on established procedures for the chlorosulfonation of activated aromatic rings.[8][9] Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials:

  • 4-Chloro-1-methoxy-2-methylbenzene (1 equivalent)[10]

  • Chlorosulfonic acid (2-5 equivalents)

  • Anhydrous dichloromethane (or other inert solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (2-5 equivalents) to the stirred solvent.

  • Substrate Addition: To this cold solution, add 4-Chloro-1-methoxy-2-methylbenzene (1 equivalent) dropwise from the addition funnel at a rate that maintains the internal temperature below 5-10 °C. The methoxy and methyl groups are activating and ortho-, para-directing. The position para to the methoxy group is blocked by the chloro group, and the position ortho to the methoxy group is sterically unhindered, directing the bulky sulfonyl chloride group to that position.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.

G cluster_nucleophiles Nucleophiles cluster_products Products reagent 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride sulfonamide Sulfonamide reagent->sulfonamide Nucleophilic Substitution sulfonate_ester Sulfonate Ester reagent->sulfonate_ester Nucleophilic Substitution sulfonic_acid Sulfonic Acid reagent->sulfonic_acid Hydrolysis amine Amine (R-NH₂) alcohol Alcohol (R-OH) water Water (H₂O)

Figure 2. General reactivity with common nucleophiles.

Formation of Sulfonamides

The most common and synthetically valuable reaction of this compound is its reaction with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to its use in constructing PROTAC linkers.

Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. Subsequent loss of a chloride ion and deprotonation of the nitrogen (often facilitated by a non-nucleophilic base like triethylamine or pyridine) yields the sulfonamide product.

Formation of Sulfonate Esters

Reaction with alcohols, typically in the presence of a base, yields sulfonate esters. While less common in the context of PROTACs, this reactivity can be exploited for other synthetic transformations.

Hydrolysis

Like all sulfonyl chlorides, the compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This underscores the need for anhydrous conditions during its synthesis and subsequent reactions.

Application in Targeted Protein Degradation (PROTACs)

The primary driver for the increased interest in this compound is its role as a key building block for PROTACs.[4] A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[11]

This sulfonyl chloride is used to construct the linker portion of the PROTAC. The resulting sulfonamide bond is highly stable under physiological conditions, a critical requirement for a successful drug candidate. The substituted phenyl ring provides a rigid and well-defined scaffold that can be used to control the length and vector of the linker, which is crucial for optimizing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to ubiquitination and degradation.[11]

PROTAC_Workflow A E3 Ligase Ligand with Amino Linker C Sulfonamide-Linked Intermediate A->C Sulfonamide Formation B 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride B->C E Final PROTAC Molecule C->E Coupling Reaction D Target Protein Ligand (Warhead) D->E

Figure 3. Role in a PROTAC synthesis workflow.

Safety, Handling, and Disposal

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety. The following guidelines are based on safety data for analogous compounds.[12][13][14]

  • Hazard Identification:

    • Causes severe skin burns and eye damage.[12]

    • May cause respiratory irritation.[12]

    • Harmful if swallowed.

    • Reacts with water to liberate toxic hydrogen chloride gas.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Wear a lab coat and acid-resistant gloves (e.g., nitrile or neoprene).

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood. If there is a risk of inhalation, a respirator may be required.

  • Handling and Storage:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

  • Spill and Disposal Procedures:

    • Spills: For small spills, cover with a dry, inert absorbent material (e.g., sand or vermiculite), collect in a sealed container, and treat as hazardous waste. Do NOT use water for cleanup.

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent can be slowly and carefully quenched by adding it to a stirred, cold solution of sodium bicarbonate.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure and predictable reactivity make it an ideal component for the rational design of complex therapeutic agents. As the field of targeted protein degradation continues to expand, the demand for such precisely functionalized building blocks will undoubtedly grow. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this versatile compound in their pursuit of novel therapeutics.

References

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride for Advanced Research Applications

This guide provides an in-depth technical overview of this compound, a specialized reagent for researchers, chemists, and professionals in drug development. We will move beyond basic data to explore its chemical rationale, applications, and the critical protocols necessary for its effective and safe utilization.

Section 1: Core Physicochemical Properties and Molecular Structure

This compound is a polysubstituted aromatic sulfonyl chloride. Its utility in organic synthesis stems from the specific arrangement of its functional groups on the benzene ring, which dictates its reactivity and potential as a precursor to complex molecules.

The molecular weight of this compound is 255.12 g/mol .[1][2] Its molecular formula is C8H8Cl2O3S.[1][2][3] This compound is classified as an irritant and may cause an allergic skin reaction or serious eye irritation.[1]

Table 1: Key Physicochemical Data

PropertyValueSource(s)
Molecular Weight 255.12 g/mol [1][2][3]
Molecular Formula C8H8Cl2O3S[1][2][3]
CAS Number 889939-48-4[1][2][3]
Melting Point 128-129°C[1]
Appearance White to off-white crystalline solid[4] (by analogy)
Hazard Classification Irritant[1]

Below is the two-dimensional structure of the molecule, illustrating the spatial relationship of its functional groups.

Caption: 2D structure of the title compound.

Section 2: The Chemistry of Arylsulfonyl Chlorides: Reactivity and Mechanistic Insights

The synthetic utility of this compound is centered on the high electrophilicity of the sulfur atom within the sulfonyl chloride (-SO2Cl) moiety. This group is an excellent leaving group, making the compound highly reactive toward a wide range of nucleophiles. This reactivity is the cornerstone of its application as a chemical building block.

The primary reactions include:

  • Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This is one of the most critical transformations in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents, including antibiotics and diuretics.

  • Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters. These esters are themselves useful intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

  • Hydrolysis: The compound reacts readily, often violently, with water to hydrolyze into the corresponding sulfonic acid and hydrochloric acid.[5] This underscores the critical need for anhydrous handling conditions.

The electronic effects of the other ring substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group—modulate the reactivity of the sulfonyl chloride and influence the properties of the resulting derivatives.

Section 3: Synthesis and Purification Protocol

The synthesis of arylsulfonyl chlorides is typically achieved via the chlorosulfonation of the corresponding aromatic precursor. The following is a representative protocol for the laboratory-scale synthesis of the title compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Start: Equip Fume Hood reactant Reactant: 4-Chloro-1-methoxy-2-methylbenzene start->reactant setup Set up reaction flask in an ice bath (0°C) reactant->setup reagent Reagent: Chlorosulfonic Acid (ClSO₃H) add_reagent Add ClSO₃H dropwise (Maintain T < 10°C) reagent->add_reagent add_reactant Add reactant to flask setup->add_reactant add_reactant->add_reagent stir Stir at 0-5°C for 2-3h add_reagent->stir monitor Monitor via TLC stir->monitor quench Carefully pour mixture onto crushed ice monitor->quench Reaction Complete precipitate Precipitate forms quench->precipitate filter Filter solid via vacuum filtration precipitate->filter wash Wash with cold water filter->wash dry Dry product under vacuum wash->dry recrystallize Recrystallize from suitable solvent (e.g., Hexane/Ethyl Acetate) dry->recrystallize analyze Analyze Purity: Melting Point, NMR recrystallize->analyze end End: Store under inert gas analyze->end

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis via Chlorosulfonation

  • Expertise & Causality: This procedure uses chlorosulfonic acid, a powerful and hazardous reagent. The reaction is performed at low temperatures to control the highly exothermic reaction and prevent unwanted side reactions. The dropwise addition is critical to maintain temperature control.

  • Preparation: In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reaction Setup: Charge the flask with 4-chloro-1-methoxy-2-methylbenzene (1.0 eq). Cool the flask in an ice/salt bath to 0°C.

  • Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over 1 hour. Crucially, maintain the internal temperature below 10°C throughout the addition. Vigorous gas evolution (HCl) will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours.

  • Trustworthiness (Self-Validation): Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) against the starting material.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of hexane and ethyl acetate.

  • Confirmation: Confirm the identity and purity of the final product by measuring its melting point (compare to the literature value of 128-129°C[1]) and by spectroscopic analysis (¹H NMR, ¹³C NMR).

Section 4: Applications in Drug Development and Medicinal Chemistry

The true value of this reagent is its role as an intermediate in the synthesis of high-value compounds. The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry.[6] Chlorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing lipophilicity, metabolic stability, and receptor binding affinity.[6][7]

This specific building block offers a unique combination of features:

  • Reactive Handle: The sulfonyl chloride group allows for covalent linkage to scaffolds containing amine or hydroxyl groups.

  • Defined Substitution Pattern: The fixed positions of the chloro, methoxy, and methyl groups allow for the precise construction of analogues where steric and electronic properties are systematically explored.

  • Scaffold for Libraries: It can be used as a foundational piece to generate libraries of novel sulfonamides for screening against various biological targets, such as enzymes or receptors. A recent review highlights the broad applications of chloro-containing molecules in the discovery of new drugs.[6]

Section 5: Critical Safety and Handling Protocols

Given the reactivity of sulfonyl chlorides, adherence to strict safety protocols is non-negotiable. These compounds are corrosive, moisture-sensitive, and can cause severe burns.[8][9]

Table 2: Safety and Handling Summary

CategoryProtocolSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[8][9]
Handling Always handle in a certified chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., strong bases, water). Storage under an inert atmosphere (nitrogen or argon) is recommended.[8][9]
Spill Response For small spills, absorb with an inert, dry material (e.g., sand or vermiculite). Collect into a sealed container for disposal. Do NOT use water.[5]
First Aid (Skin/Eye Contact) Immediately flush affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

Protocol: Quenching and Disposal of Residual Reagent

  • Expertise & Causality: Unreacted sulfonyl chloride must be safely neutralized before disposal. The quenching procedure is performed slowly and at low temperatures to manage the exothermic reaction with the quenching agent.

  • Preparation: In a chemical fume hood, prepare a beaker with a suitable quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate or sodium hydroxide) cooled in an ice bath.

  • Quenching: Slowly and portion-wise, add the residual sulfonyl chloride or contaminated materials to the stirred, cold quenching solution. Be prepared for gas evolution and heat generation.

  • Neutralization: Once the addition is complete, continue stirring until the reaction subsides. Check the pH of the solution to ensure it is neutral or slightly basic.

  • Disposal: Dispose of the neutralized aqueous solution in accordance with local and institutional chemical waste regulations.

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a highly functionalized and valuable tool for synthetic and medicinal chemists. Its defined structure and reactive sulfonyl chloride handle provide a reliable entry point for the synthesis of novel sulfonamides and other derivatives. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, enables researchers to effectively leverage this reagent in the pursuit of new therapeutic agents and complex molecular architectures.

References

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. Every subsequent investigation, from reaction kinetics to biological activity, relies on the accuracy of the initial structural assignment. This guide provides a comprehensive, multi-technique framework for the structure elucidation of this compound, a substituted aromatic sulfonyl chloride of interest as a versatile building block in organic synthesis. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography provides a self-validating system for absolute structure confirmation.

Introduction: The Imperative of Structural Integrity

This compound (C₈H₈Cl₂O₃S) is a polysubstituted aromatic compound featuring a reactive sulfonyl chloride moiety. Such compounds are pivotal intermediates in the synthesis of sulfonamides, a class of molecules with broad therapeutic applications. The precise arrangement of the chloro, methoxy, and methyl substituents on the benzene ring, in addition to the sulfonyl chloride group, dictates the molecule's reactivity, stereochemistry, and, ultimately, the properties of its derivatives. Any ambiguity in this arrangement can lead to significant downstream consequences, including failed syntheses, incorrect biological data, and wasted resources.

This guide presents an integrated analytical workflow designed to eliminate such ambiguity. We will explore how each analytical technique provides a unique piece of the structural puzzle and how, in concert, they build an unassailable case for the final, confirmed structure.

Core Compound Characteristics

PropertyValueSource
CAS Number 889939-48-4[1][2][3]
Molecular Formula C₈H₈Cl₂O₃S[1][2][3]
Molecular Weight 255.12 g/mol [2][3]
Melting Point 123-133 °C[2][4]
Appearance White crystalline solid[4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituents S [label="S", pos="2.8,-0.75!"]; O1_S [label="O", pos="3.5,0.25!"]; O2_S [label="O", pos="3.5,-1.75!"]; Cl_S [label="Cl", pos="3.2,-2.9!"]; O_C1 [label="O", pos="0,2.8!"]; C_MeO [label="CH₃", pos="-1,3.5!"]; Cl_C2 [label="Cl", pos="-2.6,-0.75!"]; C_Me [label="CH₃", pos="1.5,-3!"]; H3 [label="H", pos="-1.5, -2.8!"]; H6 [label="H", pos="-0.7, 0.5!"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituent bonds C1 -- O_C1 [label=""]; O_C1 -- C_MeO [label=""]; C2 -- Cl_C2 [label=""]; C4 -- C_Me [label=""]; C5 -- S [label=""]; S -- O1_S [label="=O"]; S -- O2_S [label="=O"]; S -- Cl_S [label=""]; C3 -- H3 [label=""]; C6 -- H6 [label=""];

}

Caption: 2D Structure of this compound.

The Analytical Workflow: A Strategy of Synergy

The structure elucidation of an organic molecule is not a linear process but an iterative cycle of hypothesis and verification. We employ a suite of orthogonal techniques, where the strengths of one method compensate for the limitations of another. This ensures that the final structure is not merely plausible but rigorously proven.

elucidation_workflow cluster_sample Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_definitive Definitive Structure Confirmation cluster_conclusion Final Output Sample Target Compound (C₈H₈Cl₂O₃S) MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern - Fragmentation Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C/H Framework - Connectivity Sample->NMR IR Infrared (IR) Spectroscopy - Functional Group ID Sample->IR XRay Single-Crystal X-Ray Crystallography - 3D Atomic Coordinates - Unambiguous Connectivity MS->XRay NMR->XRay IR->XRay Conclusion Confirmed Structure & Complete Data Package XRay->Conclusion

Caption: Integrated workflow for rigorous structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental formula. This is the essential first step that defines the atomic "parts list" we need to assemble. For halogenated compounds, MS offers an immediate and powerful validation through isotopic patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to distinguish the target compound from other potential isomers or impurities by providing a mass measurement with high precision. The calculated exact mass for C₈H₈³⁵Cl₂O₃S is 253.9598. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for this specific elemental composition.

Isotopic Pattern Analysis: The Chlorine Signature

A key validation step for this molecule is the analysis of its isotopic signature. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:

  • M: The molecular ion containing two ³⁵Cl atoms.

  • M+2: An intense peak (approx. 66% of M) from molecules with one ³⁵Cl and one ³⁷Cl.

  • M+4: A smaller peak (approx. 11% of M) from molecules with two ³⁷Cl atoms.

Observing this ~100:66:11 ratio in the mass spectrum is a definitive indicator of a dichloro-substituted compound.

Fragmentation Analysis (Tandem MS/MS)

By inducing fragmentation, we can deconstruct the molecule and gain insights into its connectivity.[5][6][7] The sulfonyl chloride moiety is often labile, leading to characteristic neutral losses.

fragmentation_pathway Parent [C₈H₈Cl₂O₃S]⁺˙ m/z 254 Frag1 [C₈H₈ClO₂S]⁺ m/z 219 Parent->Frag1 - Cl Frag2 [C₈H₈Cl]⁺ m/z 123 Frag1->Frag2 - SO₂

Caption: A plausible fragmentation pathway for the target molecule.

Experimental Protocol: ESI-QTOF Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the molecular ion cluster.

  • MS/MS Scan: Perform a product ion scan by selecting the monoisotopic molecular ion (m/z 254) as the precursor and applying collision-induced dissociation (CID) energy to generate fragment ions.

  • Data Analysis: Determine the exact mass from the MS1 scan and analyze the fragmentation pattern from the MS/MS scan.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[8] While it doesn't reveal the overall molecular framework, it acts as a crucial quality check. For this specific molecule, the sulfonyl chloride group has exceptionally strong and characteristic absorption bands that are difficult to miss.

Key Diagnostic Peaks
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
1385-1370 S=O Asymmetric StretchSulfonyl ChlorideStrong, Confirmatory
1190-1175 S=O Symmetric StretchSulfonyl ChlorideStrong, Confirmatory
3100-3000C-H Aromatic StretchBenzene RingPresent
2980-2850C-H Aliphatic Stretch-CH₃, -OCH₃Present
1600-1450C=C Aromatic StretchBenzene RingPresent
1250-1200C-O Aryl Ether StretchMethoxy GroupPresent

The presence of two distinct, very strong peaks in the 1370-1385 cm⁻¹ and 1175-1190 cm⁻¹ regions is a classic signature of the -SO₂- group, providing trustworthy evidence for the sulfonyl chloride moiety.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the crystalline solid directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment of each proton and carbon atom, and crucially, how they are connected. For this compound, NMR will definitively establish the substitution pattern on the aromatic ring.

¹H NMR Analysis

The proton NMR spectrum will map out all the hydrogen atoms. Based on the proposed structure, we expect four distinct signals:

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.8Singlet1HAr-H (pos. 6)Deshielded by adjacent electron-withdrawing -SO₂Cl group.
~7.0Singlet1HAr-H (pos. 3)Shielded relative to the other aromatic proton.
~4.0Singlet3H-OCH₃ Typical chemical shift for a methoxy group on an aromatic ring.
~2.4Singlet3HAr-CH₃ Typical chemical shift for a methyl group on an aromatic ring.

The observation of two singlets in the aromatic region, each integrating to one proton, is the key piece of evidence. It proves that the two aromatic protons have no adjacent proton neighbors, which is only possible with the proposed 1,2,4,5-tetrasubstitution pattern.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. We expect to see 8 distinct signals, confirming the number of carbons determined by MS.

  • Aromatic Carbons: 6 signals between ~110-160 ppm. The carbons directly attached to oxygen and the sulfonyl group (C2 and C5) will be the most downfield.

  • Methoxy Carbon: 1 signal around 55-60 ppm.

  • Methyl Carbon: 1 signal around 15-20 ppm.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. This will definitively link the proton shifts to their corresponding carbon signals (e.g., ~7.8 ppm proton to its carbon, ~4.0 ppm protons to the methoxy carbon, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The methoxy protons (~4.0 ppm) will show a correlation to the aromatic carbon at position 2.

    • The methyl protons (~2.4 ppm) will show correlations to the aromatic carbons at positions 3, 4, and 5.

    • The aromatic proton at position 6 (~7.8 ppm) will show correlations to carbons at positions 2, 4, and the carbon attached to the sulfonyl group (C5).

These long-range correlations act as a network of cross-validating connections, leaving no doubt about the placement of each substituent.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct the data.

  • Structural Assignment: Integrate ¹H signals and assign all ¹H and ¹³C peaks based on chemical shifts, multiplicities, and 2D correlations.

X-ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography is the ultimate arbiter.[12][13] It provides a three-dimensional map of electron density in the solid state, from which the precise coordinates of every atom can be determined.[14][15][16] This technique moves beyond connectivity to provide definitive data on bond lengths, bond angles, and torsional angles.

A successful crystal structure determination for this compound would provide an unambiguous, visual confirmation of the atomic connectivity hypothesized by the spectroscopic methods, serving as the final, authoritative piece of evidence.

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of suitable size and quality, typically through slow evaporation of a saturated solution in an appropriate solvent system. This is often the most challenging step.[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and cool it under a stream of nitrogen gas. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to yield the final, highly accurate atomic coordinates.

  • Validation: The final refined structure is validated using established crystallographic metrics.

Conclusion: A Unified and Irrefutable Structural Proof

The structure elucidation of this compound is achieved not by a single experiment, but by the logical and synergistic integration of multiple analytical techniques.

  • Mass Spectrometry established the molecular formula (C₈H₈Cl₂O₃S) and confirmed the presence of two chlorine atoms.

  • Infrared Spectroscopy provided rapid, confirmatory evidence for the key sulfonyl chloride functional group.

  • NMR Spectroscopy , through a combination of 1D and 2D experiments, mapped the complete carbon-hydrogen framework and definitively established the 1,2,4,5-tetrasubstitution pattern on the aromatic ring.

  • X-ray Crystallography , as the gold standard, offers the potential for absolute, three-dimensional structural verification.

This multi-faceted approach provides a self-validating system where the results of each technique corroborate the others, culminating in an unambiguous and trustworthy structural assignment. This level of analytical rigor is indispensable for advancing chemical synthesis and drug discovery programs.

References

Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS No: 889939-48-4), a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document details a robust synthetic pathway, including a discussion of the underlying reaction mechanism, a step-by-step experimental protocol, and critical safety considerations. The synthesis is grounded in the principles of electrophilic aromatic substitution, leveraging the directing effects of substituents on the aromatic ring to achieve regioselective chlorosulfonation. This guide is intended to equip researchers with the necessary knowledge to confidently and safely produce this valuable building block.

Introduction and Strategic Overview

This compound is a specialized organic compound whose value lies in its sulfonyl chloride functional group. This group acts as a highly reactive electrophile, readily forming stable sulfonamide linkages with primary and secondary amines—a foundational reaction in medicinal chemistry for creating compounds with diverse biological activities.[1] The molecule's specific substitution pattern, featuring chloro, methoxy, and methyl groups, provides a scaffold that can be tailored to enhance target specificity and pharmacokinetic properties in drug discovery programs.[1]

The most direct and industrially scalable approach to synthesizing this compound is the direct chlorosulfonation of the corresponding substituted benzene precursor, 4-chloro-1-methoxy-2-methylbenzene. This guide will focus exclusively on this efficient, one-step transformation.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into a readily available starting material. The key disconnection occurs at the C-S bond, identifying the sulfonyl chloride group as being introduced via an electrophilic aromatic substitution reaction.

G Target 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride SM 4-Chloro-1-methoxy-2-methylbenzene Target->SM C-S Disconnection (Chlorosulfonation) Reagent + Chlorosulfonic Acid (Electrophilic SO2Cl source)

Caption: Retrosynthetic disconnection of the target molecule.

The Synthetic Pathway: Electrophilic Chlorosulfonation

The synthesis hinges on the direct reaction of 4-chloro-1-methoxy-2-methylbenzene with chlorosulfonic acid (ClSO₃H). This reaction is a classic example of electrophilic aromatic substitution, where the sulfur trioxide (SO₃) moiety, complexed within the chlorosulfonic acid, acts as the potent electrophile.

Mechanism and Regioselectivity

The success of this synthesis is dictated by the directing effects of the substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): A powerful activating group and ortho, para-director due to its strong +R (resonance) effect.

  • Methyl Group (-CH₃): An activating group and ortho, para-director via hyperconjugation and a weak +I (inductive) effect.

  • Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R (resonance) effect.

The position of electrophilic attack is determined by the cumulative influence of these groups. The methoxy group is the most powerful activating director, strongly favoring substitution at its ortho and para positions. The para position is already occupied by the chloro group. One ortho position is occupied by the methyl group. The remaining ortho position is therefore the most electronically enriched and sterically accessible site for the incoming electrophile (-SO₂Cl). This precise regiochemical control leads directly to the desired product, this compound.

G Start 4-Chloro-1-methoxy- 2-methylbenzene Product 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride Start->Product  Electrophilic Aromatic  Substitution Byproduct HCl Reagent ClSO₃H

Caption: Overall reaction scheme for the chlorosulfonation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Adherence to the specified conditions is critical for both yield and safety.

Materials and Equipment
Reagents & Solvents Equipment
4-Chloro-1-methoxy-2-methylbenzene (CAS: 3260-85-3)[2][3]Three-necked round-bottom flask (250 mL)
Chlorosulfonic acid (CAS: 7790-94-5)Pressure-equalizing dropping funnel
Dichloromethane (DCM), anhydrousMagnetic stirrer and stir bar
Crushed IceThermometer
Deionized WaterIce-salt bath
Buchner funnel and filter flask
Standard laboratory glassware

Step-by-Step Synthesis Workflow

G prep prep reaction reaction workup workup purify purify A 1. Dissolve Substrate B Dissolve 4-chloro-1-methoxy- 2-methylbenzene in anhydrous DCM in a three-necked flask. A->B C 2. Cool Reaction Mixture B->C D Cool the flask to -5 to 0 °C using an ice-salt bath. C->D E 3. Add Reagent D->E F Add chlorosulfonic acid dropwise via dropping funnel over 30-45 min. Maintain temp < 5 °C. E->F G 4. Reaction F->G H Stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. G->H I 5. Quench H->I J Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. I->J K 6. Isolation J->K L Filter the precipitated solid using a Buchner funnel. Wash with copious amounts of cold deionized water. K->L M 7. Drying L->M N Dry the white to off-white solid under vacuum to a constant weight. M->N

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Preparation: Charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, with 4-chloro-1-methoxy-2-methylbenzene (e.g., 10.0 g, 63.8 mmol). Add anhydrous dichloromethane (100 mL) and stir until the substrate is fully dissolved.

  • Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to between -5 °C and 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (e.g., 11.2 mL, 19.7 g, 169 mmol, 2.65 equiv.) dropwise via the dropping funnel over a period of 30-45 minutes. Causality: A slow, controlled addition is paramount to manage the highly exothermic nature of the reaction and prevent undesirable side reactions. The internal temperature must be maintained below 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction proceeds to completion.

  • Work-up and Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (approx. 500 g). Crucial Step: Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. This step neutralizes the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble product.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C until a constant weight is achieved. The final product, this compound, should be obtained as a white to cream crystalline powder.[1]

Physicochemical Data

For verification, the properties of the starting material and the final product are summarized below.

Property4-Chloro-1-methoxy-2-methylbenzene This compound
CAS Number 3260-85-3889939-48-4[4][5]
Molecular Formula C₈H₉ClOC₈H₈Cl₂O₃S[4][5][6]
Molecular Weight 156.61 g/mol [3][7]255.12 g/mol [4][5]
Appearance Colorless liquid or solidWhite to cream crystalline powder[1][6]
Melting Point Not specified (Boiling Point ~215°C)126-129 °C[1][4]

Trustworthiness: Critical Safety Protocols

Expertise-Driven Insight: The primary hazard in this synthesis is the use of chlorosulfonic acid. It is a highly corrosive substance that reacts violently and explosively with water, releasing large amounts of heat and toxic gases (HCl and SO₃).

  • Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are mandatory.

  • Engineering Controls: This procedure must be performed in a certified, high-performance chemical fume hood to manage the evolution of HCl gas.

  • Quenching: The quenching of the reaction mixture onto ice is the most hazardous step. It must be done slowly and behind a blast shield. Never add water or ice to the reaction mixture; always add the reaction mixture to the ice.

  • Waste Disposal: All aqueous waste will be acidic and must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via direct chlorosulfonation of 4-chloro-1-methoxy-2-methylbenzene is a highly efficient and regioselective process. The methodology presented in this guide, when executed with precision and strict adherence to safety protocols, provides a reliable pathway for obtaining this critical chemical intermediate. Understanding the principles of electrophilic aromatic substitution and the hazards of the reagents involved is key to the successful and safe execution of this synthesis.

References

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of this compound, a key building block in synthetic chemistry.

Introduction

This compound is a polysubstituted aromatic sulfonyl chloride. Its structural features—a reactive sulfonyl chloride group, a chlorine atom, and activating methoxy and methyl groups—make it a versatile reagent for introducing the 5-chloro-2-methoxy-4-methylphenylsulfonyl moiety into target molecules. This is particularly relevant in medicinal chemistry and materials science, where precise control over electronic and steric properties is crucial for modulating biological activity or material characteristics.

Key Identifiers:

  • CAS Number: 889939-48-4[1][2][3][4]

  • IUPAC Name: 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride[3]

  • Molecular Formula: C₈H₈Cl₂O₃S[1][2][4]

Core Physicochemical Properties

The compound is a white crystalline solid or powder at room temperature.[3] Its key physical properties are summarized below. The reported melting point varies slightly across suppliers, which is common and may reflect minor differences in purity or analytical methodology.

PropertyValueSource(s)
Molecular Weight 255.12 g/mol [1][2]
Melting Point 123-133 °C[3]
128-129 °C[1][5]
Appearance White crystals or crystalline powder[3]
LogP 3.66530[5]
Purity (Typical) ≥97%[3][4]

A boiling point has not been experimentally determined in available literature, and the compound is expected to decompose at elevated temperatures.

Solubility, Stability, and Handling

Solubility Profile: While specific quantitative solubility data is not widely published, the solubility of this compound can be inferred from its structure and the behavior of analogous compounds.

  • Polar Aprotic Solvents: It is expected to be soluble in common polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents are non-reactive and suitable for conducting reactions.

  • Polar Protic Solvents: It is reactive with polar protic solvents. In alcohols (e.g., methanol, ethanol), it will undergo solvolysis to form the corresponding sulfonate esters. In water, it hydrolyzes to the corresponding sulfonic acid.

  • Non-Polar Solvents: Solubility is likely limited in non-polar solvents like hexanes or benzene.

Stability and Reactivity: As a sulfonyl chloride, this compound is inherently reactive and requires careful handling.

  • Moisture Sensitivity: The compound is designated as moisture-sensitive.[5] The sulfonyl chloride functional group readily hydrolyzes upon contact with water or atmospheric moisture to form the corresponding 5-chloro-2-methoxy-4-methylbenzenesulfonic acid. This is a critical consideration for storage and handling.

  • Reactivity with Nucleophiles: The sulfur atom of the sulfonyl chloride group is highly electrophilic. It will react readily with a wide range of nucleophiles, including amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols (to form thioesters). This reactivity is the basis of its utility as a chemical building block.

Recommended Handling Protocol:

  • Work Environment: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

  • Moisture Avoidance: Use dry glassware and solvents. Handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or for reactions sensitive to moisture.[4]

  • Dispensing: When weighing and dispensing the solid, do so efficiently to minimize exposure to ambient air.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials (e.g., strong bases, alcohols).

Synthesis and Reactivity Overview

The synthesis of arylsulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic ring. This process involves the direct introduction of the -SO₂Cl group onto the aromatic nucleus using a strong chlorosulfonating agent.

Plausible Synthetic Workflow: A common and direct method for the preparation of compounds like this compound is the electrophilic aromatic substitution reaction of the parent arene (4-chloro-1-methoxy-2-methylbenzene) with chlorosulfonic acid.[6][7]

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product A 4-Chloro-1-methoxy-2-methylbenzene C 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride A:e->C:w Chlorosulfonation B Chlorosulfonic Acid (ClSO₃H) B->C:s

Caption: General synthetic route via chlorosulfonation.

Core Reactivity: The primary utility of this reagent is its reaction with nucleophiles to form stable sulfonamide or sulfonate ester linkages. This is a cornerstone of medicinal chemistry for creating drug candidates and in other areas of chemical synthesis.

G cluster_product Products A 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride (Ar-SO₂Cl) C Sulfonamide (Ar-SO₂-NHR) A:e->C:w Reaction with Amine D Sulfonate Ester (Ar-SO₂-OR) A:e->D:w Reaction with Alcohol B Nucleophile (e.g., R-NH₂ or R-OH) B->C:s B->D:s

Caption: Core reactivity with amine and alcohol nucleophiles.

Spectroscopic Signature Profile

¹H NMR (Proton NMR):

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). One proton is adjacent to the sulfonyl chloride group, and the other is between the methoxy and methyl groups. These will be deshielded to different extents.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically in the range of δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically in the range of δ 2.2-2.5 ppm.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing chloro and sulfonyl chloride groups will be downfield, while the carbon attached to the electron-donating methoxy group will be upfield relative to others.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

  • S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl chloride group (O=S=O) are expected. The asymmetric stretch typically appears around 1370-1390 cm⁻¹ and the symmetric stretch around 1170-1190 cm⁻¹.

  • C-O Stretching: A strong band for the aryl-alkyl ether linkage around 1240-1260 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Signals for aromatic C-H bonds will appear above 3000 cm⁻¹, and signals for the methyl/methoxy C-H bonds will appear just below 3000 cm⁻¹.

References

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS No: 889939-48-4), a key intermediate in synthetic chemistry. For researchers, scientists, and professionals in drug development, precise structural elucidation and purity assessment are paramount. This document outlines the expected spectroscopic data based on established principles and provides field-proven protocols for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The molecular structure of this compound, with a molecular formula of C₈H₈Cl₂O₃S and a molecular weight of 255.12 g/mol , dictates its unique spectroscopic signature.[1][2][3][4] Understanding these characteristics is fundamental to its application in complex synthetic pathways.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like sulfonyl chlorides.[5] Due to the reactive nature of the sulfonyl chloride group, the choice of a suitable deuterated solvent is critical to prevent solvolysis. Aprotic solvents such as chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆ are recommended.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. For this compound, we anticipate distinct signals for the two aromatic protons, the methoxy protons, and the methyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9Singlet1HAr-HThis proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to significant deshielding.
~7.0Singlet1HAr-HThis proton is ortho to the electron-donating methoxy group, resulting in a more shielded, upfield chemical shift.
~4.0Singlet3H-OCH₃The methoxy protons are deshielded by the adjacent oxygen atom.
~2.4Singlet3HAr-CH₃The methyl group attached to the aromatic ring appears in the typical alkyl-aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~158Ar-C-OCH₃The carbon atom attached to the electron-donating methoxy group is significantly shielded.
~142Ar-C-SO₂ClThe carbon atom bonded to the sulfonyl chloride group is deshielded.
~138Ar-C-CH₃Quaternary carbon attached to the methyl group.
~135Ar-C-HAromatic methine carbon.
~130Ar-C-ClThe carbon atom attached to the chlorine atom is deshielded.
~115Ar-C-HAromatic methine carbon.
~56-OCH₃Methoxy carbon.
~20Ar-CH₃Methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, but with acquisition parameters optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. The sulfonyl chloride moiety has strong, characteristic absorption bands.[6]

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
1385 - 1410StrongS=O Asymmetric Stretch
1170 - 1204StrongS=O Symmetric Stretch
~3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
1500 - 1600Medium-WeakAromatic C=C Stretch
1250 - 1300StrongAr-O Stretch (Asymmetric)
1000 - 1050StrongAr-O Stretch (Symmetric)
500 - 600StrongS-Cl Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for sulfonyl chlorides and other functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[5] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.[7]

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of this compound is 255.12 g/mol .[1][2] Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M+, M+2, M+4).

m/zFragmentRationale
254/256/258[M]⁺Molecular ion peak, showing the isotopic pattern for two chlorine atoms.
219/221[M - Cl]⁺Loss of a chlorine radical from the sulfonyl chloride group.
190/192[M - SO₂]⁺Loss of sulfur dioxide.
155[M - SO₂Cl]⁺Loss of the sulfonyl chloride group.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the structure of the compound.

Analytical_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Sample of 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_ATR ATR-IR Sample->IR_ATR MS_Prep Dilute in Solvent Sample->MS_Prep H1_NMR ¹H NMR NMR_Prep->H1_NMR C13_NMR ¹³C NMR NMR_Prep->C13_NMR Data_Integration Integrate All Spectroscopic Data H1_NMR->Data_Integration C13_NMR->Data_Integration IR_ATR->Data_Integration GC_MS GC-MS MS_Prep->GC_MS GC_MS->Data_Integration Structure_Confirmation Structural Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: Integrated workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a sulfonyl halide, a class of organic compounds characterized by a sulfonyl group single-bonded to a halogen atom.[1] Specifically, it is a sulfonyl chloride with the general formula RSO₂Cl.[1] With a molecular formula of C₈H₈Cl₂O₃S and a molecular weight of 255.12 g/mol , this compound presents as a white crystalline solid.[2][3][4][5][6] Its melting point is reported to be in the range of 123-133°C.[2][3][6] The structure of this compound features a benzene ring substituted with a chloro, a methoxy, a methyl, and a sulfonyl chloride group. This intricate arrangement of functional groups dictates its chemical reactivity and physical properties, including its solubility in various organic solvents.

Understanding the solubility of this compound is paramount for researchers and professionals in drug development and organic synthesis. Solubility directly impacts reaction kinetics, purification strategies, and the formulation of final products.[7][8] Poor solubility can lead to challenges in achieving desired reaction rates and can complicate downstream processing. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, field-tested experimental protocols.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9][10] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the presence of both polar (sulfonyl chloride, methoxy) and nonpolar (benzene ring, methyl group) moieties.

The sulfonyl chloride group is highly polar and capable of engaging in dipole-dipole interactions. The methoxy group can also contribute to polarity and potentially form hydrogen bonds. Conversely, the benzene ring and the methyl group are nonpolar. The overall polarity of the molecule is a composite of these competing influences. Consequently, its solubility is expected to be favorable in a range of organic solvents, particularly those with moderate to high polarity. For instance, sulfonyl chlorides are generally soluble in many organic solvents, which facilitates their use in various reactions.[8]

Qualitative Solubility Observations

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran)HighThese solvents can engage in strong dipole-dipole interactions with the sulfonyl chloride group, promoting dissolution. Acetonitrile, for example, has been noted as a suitable solvent for reactions involving sulfonyl chlorides.[11]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)HighThe presence of chlorine atoms in both the solute and the solvent can lead to favorable van der Waals forces and dipole-dipole interactions.
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol)Moderate to High, but with CautionWhile these solvents can solvate the polar groups, there is a risk of solvolysis, where the solvent reacts with the sulfonyl chloride.[1][12] This can lead to the formation of sulfonic acid esters or sulfonic acids.
Aromatic Hydrocarbons (e.g., Toluene, Benzene)ModerateThe aromatic ring of the solute can interact favorably with the aromatic rings of these solvents through π-stacking interactions.
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane)LowThe significant difference in polarity between the highly polar sulfonyl chloride group and these nonpolar solvents limits solubility.[8]
Ethers (e.g., Diethyl ether)ModerateEthers have some polarity and can act as hydrogen bond acceptors, allowing for some interaction with the solute.

Note: The reactivity of sulfonyl chlorides with nucleophilic solvents like water and alcohols is a critical consideration.[1] Hydrolysis in the presence of water will yield the corresponding sulfonic acid.[1]

Experimental Determination of Solubility

For drug development and process chemistry, precise solubility data is essential. Two common methods for determining solubility are the Equilibrium Solubility Assay and the Kinetic Solubility Assay.[7][13][14]

Equilibrium (Thermodynamic) Solubility Assay

This method determines the solubility of a compound when the system has reached thermodynamic equilibrium.[13][15] It is often considered the "gold standard" for solubility measurement.

Experimental Protocol: Shake-Flask Method
  • Preparation : Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.[13][15]

  • Equilibration : Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][15][16] The time required can vary depending on the compound and solvent.[15][16]

  • Phase Separation : Separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).[13][15] Care must be taken to avoid adsorption of the solute onto the filter material.[15]

  • Quantification : Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][15]

  • Calculation : The equilibrium solubility is determined from the measured concentration of the saturated solution.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E F Analyze filtrate (HPLC/LC-MS) E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to equilibrium solubility.[7][14][17] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][14][17][18][19]

Experimental Protocol: High-Throughput Method
  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[14]

  • Serial Dilution : In a microtiter plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.[14][18]

  • Incubation : Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.[14]

  • Precipitation Detection : Measure the turbidity or light scattering caused by the formation of precipitate using a nephelometer.[7][14] Alternatively, after filtration, the concentration of the dissolved compound can be measured by UV spectrophotometry.[14][18]

  • Data Analysis : The kinetic solubility is the concentration at which precipitation is first observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dil Dilution & Incubation cluster_detect Detection & Analysis A Prepare concentrated DMSO stock solution B Serially dilute stock into organic solvent A->B C Incubate at constant temperature (1-2h) B->C D Measure turbidity (Nephelometry) C->D E Determine concentration at precipitation point D->E

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility.

  • Temperature : The solubility of solids generally increases with temperature.[9] Therefore, maintaining a constant and recorded temperature is critical.

  • pH (for aqueous solutions) : While this guide focuses on organic solvents, if aqueous systems were used, pH would be a critical factor for ionizable compounds.[16]

  • Polymorphism : The crystalline form of the compound can affect its solubility. It is important to characterize the solid form used in the experiments.

  • Purity of Compound and Solvent : Impurities can alter the measured solubility. High-purity materials should be used.

  • Equilibration Time : Insufficient time for equilibration in the shake-flask method will lead to an underestimation of the thermodynamic solubility.[15][16]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate solubility in aromatic hydrocarbons and ethers, and low solubility in nonpolar aliphatic solvents. Caution is advised when using polar protic solvents due to the potential for solvolysis. For precise and reliable data, standardized experimental protocols such as the equilibrium shake-flask method or high-throughput kinetic assays should be employed, with careful control of experimental variables. This guide provides the theoretical foundation and practical methodologies to empower researchers to confidently assess and utilize the solubility characteristics of this important chemical intermediate.

References

Part 1: The Dawn of Organosulfur Chemistry: Precursors to a Versatile Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted benzenesulfonyl chlorides. From their roots in early organosulfur chemistry to their indispensable role in modern drug discovery and organic synthesis, we explore the key milestones, synthetic methodologies, and mechanistic principles that have established these compounds as a cornerstone of chemical science.

The story of benzenesulfonyl chlorides is intrinsically linked to the broader history of organosulfur chemistry. Before these reactive intermediates could be synthesized and utilized, a fundamental understanding of organic compounds containing sulfur was necessary.

The Pioneering Work of William Christopher Zeise

The early 19th century marked the beginning of a systematic investigation into organosulfur compounds, with Danish chemist William Christopher Zeise at the forefront. His work laid the essential groundwork for the field. In 1823, Zeise discovered xanthates, a new class of sulfur-containing organic compounds.[1][2] His explorations continued, leading to the discovery of thiols (which he termed "mercaptans" due to their strong interaction with mercury) in 1832 and thioethers in 1833.[2][3] These discoveries were not merely additions to the growing catalog of chemical compounds; they were foundational in establishing the principles of bonding and reactivity for organic sulfur, paving the way for the synthesis of more complex molecules like sulfonyl chlorides.

Part 2: The Emergence of Benzenesulfonyl Chlorides: Synthesis and Early Methodologies

With a basic understanding of organosulfur compounds established, the stage was set for the synthesis of sulfonyl halides. These compounds, with the general formula RSO₂X, are characterized by a tetrahedral sulfur center.[4] The chlorides, in particular, proved to be highly valuable synthetic intermediates due to their reactivity.

First Reported Syntheses

Early methods for the preparation of benzenesulfonyl chloride relied on the conversion of benzenesulfonic acid or its salts. One of the classical methods involved reacting the sodium salt of benzenesulfonic acid with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[5] While effective, these methods often required harsh conditions, such as heating the mixture to 170-180°C.[5]

The Advent of Chlorosulfonation

A significant advancement in the synthesis of benzenesulfonyl chlorides was the development of direct chlorosulfonation of aromatic compounds. This method involves the reaction of an arene, such as benzene, with chlorosulfonic acid (ClSO₃H).[5][6][7] This electrophilic aromatic substitution reaction provided a more direct and scalable route to these important intermediates.[7]

Alternative Chlorinating Agents

Another pathway to benzenesulfonyl chlorides involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[5][8] This method also proceeds via electrophilic aromatic substitution.[8]

Diazotization-Chlorosulfonation of Anilines

For the synthesis of substituted benzenesulfonyl chlorides, a versatile method is the diazotization of a substituted aniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst, a variation of the Sandmeyer reaction.[9][10] This approach allows for the introduction of the sulfonyl chloride group at a specific position on the benzene ring, dictated by the position of the amino group on the starting aniline.[9]

Part 3: The Sulfa Drug Revolution: Benzenesulfonyl Chlorides in Medicinal Chemistry

The importance of benzenesulfonyl chlorides skyrocketed in the 1930s with the discovery of sulfonamides, the first class of synthetic antibacterial drugs.[11] This marked a turning point in medicine and firmly established the role of these reagents in drug development.

The Discovery of Prontosil and the Dawn of Antibacterial Chemotherapy

In 1932, at I. G. Farbenindustrie, a team led by Gerhard Domagk discovered that a red dye, Prontosil, was effective in treating streptococcal infections in mice. It was later found that Prontosil was a prodrug, metabolizing in the body to release the active antibacterial agent, sulfanilamide.[12] This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of antibacterial chemotherapy.[11]

The Proliferation of Sulfa Drugs

The synthesis of sulfanilamide and its derivatives relies on the reaction of a substituted benzenesulfonyl chloride with an amine.[13][14] The versatility of this reaction, allowing for the combination of various substituted benzenesulfonyl chlorides with a wide range of amines, led to the rapid development of a vast library of sulfa drugs with improved efficacy, broader spectrum of activity, and better pharmacokinetic properties.[11][13]

Part 4: Modern Synthetic Applications and Mechanistic Insights

Beyond their critical role in the synthesis of sulfa drugs, substituted benzenesulfonyl chlorides are versatile reagents in modern organic chemistry with a wide range of applications.

Benzenesulfonyl Chlorides as Protecting Groups

The benzenesulfonyl group can be used as a protecting group for amines.[8][15] The resulting sulfonamide is stable to many reaction conditions, and the protecting group can be removed when needed. This application is particularly valuable in multi-step syntheses, such as peptide synthesis.[8]

The Hinsberg Test: A Classic Application

Benzenesulfonyl chloride is the key reagent in the Hinsberg test, a classic chemical test for the differentiation of primary, secondary, and tertiary amines.[8] The test is based on the different reactivity and solubility of the sulfonamides formed from each type of amine.

  • Primary amines react to form a sulfonamide that is soluble in alkali due to the acidic proton on the nitrogen.

  • Secondary amines form a sulfonamide that is insoluble in alkali as it lacks an acidic proton.

  • Tertiary amines do not react with benzenesulfonyl chloride.

Formation of Sulfonate Esters and Sulfones

Benzenesulfonyl chlorides react with alcohols to form sulfonate esters and with arenes in the presence of a Lewis acid (a Friedel-Crafts reaction) to form sulfones.[4][16] These reactions further expand the synthetic utility of this class of compounds.

Modern and Greener Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of sulfonyl chlorides.[8] These include oxidative chlorination of thiols and disulfides using reagents like hydrogen peroxide in combination with thionyl chloride or N-chlorosuccinimide.[17] Additionally, methods for the late-stage functionalization of primary sulfonamides to regenerate sulfonyl chlorides under mild conditions have been developed, allowing for the diversification of complex molecules.[12]

Part 5: Experimental Protocols and Data

For practical application, this section provides a summary of common benzenesulfonyl chlorides and detailed protocols for key reactions.

Table of Common Substituted Benzenesulfonyl Chlorides
Compound Name Structure CAS Number Key Applications
Benzenesulfonyl chlorideC₆H₅SO₂Cl98-09-9Synthesis of sulfonamides, dyes, and as a general synthetic reagent.[7][18]
p-Toluenesulfonyl chloride (Tosyl chloride)CH₃C₆H₄SO₂Cl98-59-9Protecting group for alcohols and amines, synthesis of tosylates.[4]
p-Nitrobenzenesulfonyl chloride (Nosyl chloride)NO₂C₆H₄SO₂Cl98-74-8Protecting group for amines, readily cleaved under mild conditions.[4]
Dansyl chloride(CH₃)₂NC₁₀H₆SO₂Cl605-65-2Fluorescent labeling of amines and amino acids for analytical purposes.
Detailed Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation of Benzene

This protocol is based on established methods and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place 78 g (1 mol) of dry benzene.

  • Addition of Reagent: Cool the flask in an ice-water bath. Slowly add 233 g (2 mol) of chlorosulfonic acid from the dropping funnel over a period of about 1 hour, maintaining the temperature below 10°C.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will separate as an oily layer.

  • Extraction and Purification: Separate the oily layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with cold water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[5]

Protocol 2: Synthesis of a Sulfonamide (Hinsberg Reaction)

This protocol illustrates the reaction of benzenesulfonyl chloride with a primary amine and should be performed in a fume hood.

  • Reaction: In a test tube, combine 0.5 mL of a primary amine (e.g., aniline) and 5 mL of 10% sodium hydroxide solution. Add 0.5 mL of benzenesulfonyl chloride.

  • Observation: Stopper the test tube and shake vigorously for 5-10 minutes. A precipitate of the sulfonamide should form.

  • Solubility Test: Add an excess of 10% sodium hydroxide solution to the mixture. The precipitate should dissolve, indicating the formation of the sodium salt of the sulfonamide.

  • Acidification: Acidify the clear solution with dilute hydrochloric acid. The sulfonamide should precipitate out of the solution.

Visualization of Key Reactions and Workflows

Historical_Development_Timeline 1820s-1830s 1820s-1830s Zeise's Work Discovery of Thiols and Thioethers 1820s-1830s->Zeise's Work Foundation Mid-19th Century Mid-19th Century First Syntheses Benzenesulfonyl Chloride Synthesis (e.g., with PCl5) Mid-19th Century->First Syntheses Emergence Early 20th Century Early 20th Century Improved Methods Chlorosulfonation of Benzene Early 20th Century->Improved Methods Accessibility 1930s 1930s Sulfa Drugs Discovery of Prontosil and rise of Sulfonamides 1930s->Sulfa Drugs Revolution

Caption: A timeline of the historical development of benzenesulfonyl chlorides.

Synthetic_Routes cluster_starting_materials Starting Materials cluster_reagents Reagents Benzene Benzene Substituted Benzenesulfonyl Chloride Substituted Benzenesulfonyl Chloride Benzene->Substituted Benzenesulfonyl Chloride Chlorosulfonation Substituted Aniline Substituted Aniline Substituted Aniline->Substituted Benzenesulfonyl Chloride Sandmeyer-type Reaction Benzenesulfonic Acid Benzenesulfonic Acid Benzenesulfonic Acid->Substituted Benzenesulfonyl Chloride Reaction with Chlorinating Agent Chlorosulfonic Acid Chlorosulfonic Acid Diazotization then SO2/CuCl Diazotization then SO2/CuCl PCl5 or POCl3 PCl5 or POCl3

Caption: General synthetic routes to substituted benzenesulfonyl chlorides.

Hinsberg_Test cluster_outcomes Outcomes Start Start Mix Amine with\nBenzenesulfonyl Chloride\nand NaOH Mix Amine with Benzenesulfonyl Chloride and NaOH Start->Mix Amine with\nBenzenesulfonyl Chloride\nand NaOH Observe Reaction Observe Reaction Mix Amine with\nBenzenesulfonyl Chloride\nand NaOH->Observe Reaction Primary Amine Primary Amine Clear Solution Precipitate on Acidification Observe Reaction->Primary Amine Soluble Product Forms Secondary Amine Secondary Amine Precipitate Insoluble in excess NaOH Observe Reaction->Secondary Amine Insoluble Product Forms Tertiary Amine Tertiary Amine No Reaction Amine separates Observe Reaction->Tertiary Amine No reaction

Caption: A workflow diagram of the Hinsberg test for distinguishing amines.

References

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

Abstract

This compound is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis. Its chemical structure, featuring a reactive sulfonyl chloride group and a decorated benzene ring, makes it a valuable precursor for the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol grounded in mechanistic principles, and its core applications, particularly in the development of sulfonamide-based therapeutic agents. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic utility.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is an organic compound with the CAS Number 889939-48-4.[1][2][3] Its structure is defined by a benzene ring substituted with five groups: a sulfonyl chloride group (-SO₂Cl), a chloro group (-Cl), a methoxy group (-OCH₃), and a methyl group (-CH₃) at positions 1, 5, 2, and 4, respectively.

Chemical Identity A This compound Chemical Formula: C₈H₈Cl₂O₃S CAS: 889939-48-4

Caption: Core chemical identity information.

The specific arrangement of these functional groups dictates the compound's reactivity and physical properties. The quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₈Cl₂O₃S[1][2][3][4]
Molecular Weight 255.12 g/mol [1][2][3][4]
Appearance White to cream crystalline powder[4]
Melting Point 126-129 °C[2][4][5]
CAS Number 889939-48-4[1][2][3][5]

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is a cornerstone reaction in organic chemistry, most commonly achieved through electrophilic aromatic substitution. The established and reliable method for preparing this compound is the direct chlorosulfonation of its aromatic precursor, 4-chloro-1-methoxy-2-methylbenzene.

Principle of Synthesis: Electrophilic Aromatic Substitution

The reaction mechanism hinges on the potent electrophilic nature of chlorosulfonic acid (ClSO₃H). The benzene ring of the precursor, activated by the electron-donating methoxy and methyl groups, acts as a nucleophile, attacking the sulfur atom of the chlorosulfonic acid. The choice of chlorosulfonic acid is critical; it serves as both the sulfonating agent and the solvent, driving the reaction to completion. The directing effects of the existing substituents guide the incoming chlorosulfonyl group to the desired position on the ring. The reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of side products.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis, purification, and verification of the title compound.

Materials:

  • 4-chloro-1-methoxy-2-methylbenzene

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add 1.5 equivalents of chlorosulfonic acid. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve 1.0 equivalent of 4-chloro-1-methoxy-2-methylbenzene in a minimal amount of chloroform. Add this solution dropwise to the cooled, stirring chlorosulfonic acid over 60 minutes, ensuring the internal temperature does not exceed 5°C. This slow addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours to ensure the reaction proceeds to completion.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The sulfonyl chloride, being insoluble in water, will precipitate out as a solid. This step quenches the reactive chlorosulfonic acid and facilitates product isolation.

  • Neutralization: Filter the crude solid product and wash it thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any residual acidic impurities, followed by a final wash with cold water.

  • Drying and Purification: Dry the crude product under vacuum. For purification, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to yield a white to cream crystalline solid.

  • Verification: The identity and purity of the final product should be confirmed by measuring its melting point (literature value: 126-129°C) and through spectroscopic analysis (IR, NMR).[2][4][5]

cluster_0 Synthesis Workflow A 1. Precursor: 4-chloro-1-methoxy-2-methylbenzene B 2. Reaction: Add to Chlorosulfonic Acid (0-5°C) A->B Electrophilic Aromatic Substitution C 3. Work-up: Pour onto Ice B->C Quench & Precipitate D 4. Purification: Filter, Wash, Recrystallize C->D E 5. Final Product: 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride D->E

Caption: A streamlined workflow for the synthesis of the title compound.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic value of this compound lies almost entirely in the reactivity of its sulfonyl chloride functional group.

The Sulfonyl Chloride Functional Group

The sulfur atom in the -SO₂Cl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles. Its most significant application is the reaction with primary and secondary amines to form stable sulfonamide linkages.[4][6] This reaction is robust, high-yielding, and forms the basis of its utility in constructing larger, more complex molecules.

Synthesis of Sulfonamides for Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[7] this compound serves as a key reagent to introduce a specific substituted aryl sulfonamide moiety into a target molecule.

The reaction of this sulfonyl chloride with an amine (R-NH₂) proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The resulting 5-chloro-2-methoxy-4-methylbenzenesulfonamides are themselves subjects of research. For instance, the parent sulfonamide (derived from ammonia) has been investigated for its potential antimicrobial and cytotoxic properties against cancer cell lines.[6] The substituents on the aromatic ring—chloro, methoxy, and methyl groups—are not mere spectators; they modulate the electronic properties and lipophilicity of the resulting sulfonamide, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[4]

cluster_1 Application in Sulfonamide Synthesis reagent 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride product Target Sulfonamide + HCl reagent->product amine Primary/Secondary Amine (R-NHR') amine->product

Caption: Reaction scheme for the formation of sulfonamides.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is imperative for laboratory safety.

  • Hazards: The compound is classified as an irritant and is corrosive.[2][5] It can cause severe skin burns and eye damage.[5][8][9] It is also sensitive to moisture; it will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent decomposition from atmospheric moisture.[4] Store in a cool, dry, and well-ventilated area away from water and incompatible materials.

Conclusion

This compound is more than just a chemical with a complex name; it is a highly versatile and valuable tool for the modern organic chemist. Its straightforward synthesis via chlorosulfonation and the reliable reactivity of its sulfonyl chloride group make it an ideal building block for introducing the sulfonamide functional group, a key pharmacophore in drug discovery. A thorough understanding of its properties, synthesis, and handling protocols enables researchers to safely and effectively leverage this reagent in the creation of novel molecules with potential therapeutic applications.

References

Theoretical properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a reactive sulfonyl chloride group, a lipophilic chloro atom, an electron-donating methoxy group, and a methyl group—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its theoretical properties, a plausible and detailed synthetic protocol, its core reactivity, and its strategic application in the field of drug discovery. Tailored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction and Significance

Aromatic sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and sulfones. The sulfonamide moiety, in particular, is a privileged functional group in medicinal chemistry, present in a vast number of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants.[1] Its prevalence is due to its ability to act as a stable, non-basic mimic of a carboxylate or phosphate group, engaging in crucial hydrogen bonding interactions with biological targets.

This compound (CAS No. 889939-48-4) emerges as a particularly valuable reagent within this class.[2][3] It is not merely a source of the sulfonyl group but a sophisticated scaffold. The substituents on the benzene ring are strategically positioned to influence the physicochemical properties of its derivatives:

  • Sulfonyl Chloride (-SO₂Cl): The primary reactive site, serving as a powerful electrophile for coupling with nucleophiles.

  • Chloro (-Cl): Enhances lipophilicity, which can improve membrane permeability. It can also participate in halogen bonding or occupy hydrophobic pockets in target proteins. The use of chlorine is a well-established strategy in pharmaceutical design.[1]

  • Methoxy (-OCH₃): An electron-donating group that can modulate the reactivity of the aromatic ring and act as a hydrogen bond acceptor.

  • Methyl (-CH₃): A small lipophilic group that can fill hydrophobic cavities and influence the compound's metabolic stability.

This combination makes the molecule an ideal starting point for constructing libraries of diverse compounds for high-throughput screening and a key intermediate for creating targeted protein degraders and other complex therapeutic agents.[4]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound are fundamental to its handling, characterization, and use in synthesis.

Data Presentation: Core Properties

All quantitative data are summarized in the tables below for clarity and easy reference.

Table 1: Core Physicochemical Properties

Property Value Reference(s)
CAS Number 889939-48-4 [2][5][6]
Molecular Formula C₈H₈Cl₂O₃S [2][3][5]
Molecular Weight 255.12 g/mol [2][3]
Appearance White crystals or crystalline powder [5]
Melting Point 123-133 °C [2][5]
Purity (Typical) ≥97% [4][5]

| IUPAC Name | 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride |[5] |

Spectroscopic Profile (Theoretical)

While specific spectra for this exact compound are not publicly available, a theoretical profile can be reliably predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and diagnostic. It should feature a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the methyl protons (~2.3-2.5 ppm), and two singlets in the aromatic region for the two non-equivalent aromatic protons (~7.0-7.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals corresponding to each unique carbon atom in the molecule.

  • IR (Infrared) Spectroscopy: Key characteristic absorption bands would confirm the presence of the sulfonyl chloride group, typically showing strong asymmetric and symmetric stretching vibrations for the S=O bonds around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺). A crucial diagnostic feature would be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), leading to characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Synthesis and Purification

The most direct and industrially scalable method for preparing arylsulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding arene.[7] A plausible synthetic route for this compound would involve the reaction of 4-chloro-1-methoxy-2-methylbenzene with chlorosulfonic acid.

Mandatory Visualization: Proposed Synthetic Pathway

G cluster_reactants Reactants Reactant 4-Chloro-1-methoxy-2-methylbenzene Reaction Reactant->Reaction Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Reaction Product This compound Byproduct Water (H₂O) Reaction->Product Chlorosulfonation Reaction->Byproduct G A 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride Reaction A->Reaction B Primary/Secondary Amine (R¹R²NH) B->Reaction C Base (e.g., Pyridine) C->Reaction D Sulfonamide Product E HCl Salt of Base Reaction->D Nucleophilic Substitution Reaction->E G cluster_workflow Drug Discovery Pipeline Start 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride Synth Parallel Synthesis (Sulfonamide Formation) Start->Synth Amine_Lib Diverse Amine Library Amine_Lib->Synth Comp_Lib Compound Library Synth->Comp_Lib Screen High-Throughput Screening (HTS) Comp_Lib->Screen Hit_ID Hit Identification Screen->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Candidate Drug Candidate Lead_Opt->Candidate

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Sulfonamides Using 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a vast range of biological activities including antibacterial, antitumor, and diuretic properties.[1][2][3] The synthesis of these critical motifs is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5] The choice of the sulfonyl chloride reagent is paramount, as the substituents on the aromatic ring profoundly influence not only the reaction's efficiency but also the physicochemical and pharmacological properties of the final sulfonamide product.[6][7]

This guide focuses on a uniquely functionalized reagent, 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 889939-48-4).[8][9][10][11][12] We will explore the strategic advantages conferred by its distinct substitution pattern and provide a robust, validated protocol for its use in synthesizing diverse sulfonamide derivatives. This document is intended for researchers and drug development professionals seeking to leverage advanced building blocks for creating novel chemical entities.

The Strategic Advantage of the 5-Chloro-2-methoxy-4-methylphenyl Moiety

The specific arrangement of chloro, methoxy, and methyl groups on the benzenesulfonyl chloride ring is not arbitrary. Each substituent plays a critical role in modulating the reagent's reactivity and the properties of the resulting sulfonamide.

  • Electronic Effects: The sulfonyl group (-SO₂) is strongly electron-withdrawing.[13] This is augmented by the chlorine atom at the 5-position. In contrast, the methoxy group at the 2-position is electron-donating. This electronic push-pull dynamic can influence the electrophilicity of the sulfur atom, potentially affecting reaction kinetics with different amines.

  • Lipophilicity and Binding: The chloro and methyl groups increase the lipophilicity of the molecule. In drug design, modulating lipophilicity is crucial for controlling pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Furthermore, these groups can form specific hydrophobic or halogen-bonding interactions within a biological target's binding pocket, enhancing potency and selectivity.

  • Conformational Control: The ortho-methoxy group can influence the rotational orientation of the sulfonyl group relative to the phenyl ring. This conformational constraint can be beneficial in drug design, pre-organizing the molecule into a bioactive conformation for optimal target engagement.

By incorporating this specific moiety, researchers can introduce a pre-validated set of electronic and steric features, providing a strategic shortcut in structure-activity relationship (SAR) studies.[3][7]

Core Synthesis Protocol: N-Sulfonylation with Amines

This section provides a detailed, step-by-step methodology for the reaction of this compound with a generic amine.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow Diagram

The overall process from reactants to a purified product is outlined below.

G cluster_0 Reaction Setup cluster_1 Aqueous Work-up cluster_2 Purification & Analysis Reagents Dissolve Amine & Base in Solvent Addition Add Sulfonyl Chloride (0 °C to RT) Reagents->Addition Stir Stir at Room Temp (Monitor by TLC) Addition->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer: 1. 1M HCl 2. NaHCO3 3. Brine Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Chromatography or Recrystallization Concentrate->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.[14] Cool the mixture to 0 °C using an ice bath. Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[15] Cooling prevents potential side reactions.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl. Extract the product with DCM (3x). Rationale: The acid wash removes the excess pyridine base.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Rationale: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).[16]

Mechanistic Insights

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[15] The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_mech Reaction Mechanism Amine R₂NH Intermediate [Ar-S(O)₂(Cl)(⊕NHR₂)] Pentacoordinate Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-S(O)₂-Cl SulfonylChloride->Intermediate Product Ar-S(O)₂-NR₂ (Sulfonamide) Intermediate->Product Elimination of Cl⁻ & Deprotonation HCl + HCl Product->HCl Salt Pyridinium Chloride HCl->Salt Neutralization Pyridine Pyridine Pyridine->Salt

Caption: Mechanism of sulfonamide formation.

The reaction proceeds via a proposed pentacoordinate intermediate.[17] The chloride ion is an excellent leaving group, and its departure is facilitated by the deprotonation of the nitrogen atom, a step that is accelerated by the presence of a base like pyridine.

Product Characterization

Confirming the structure and purity of the synthesized sulfonamide is a critical final step.[18][19] Standard analytical techniques should be employed.

Technique Purpose Expected Observations for a Hypothetical Product
¹H NMR Structural confirmation and purityAromatic protons (~7-8 ppm), Methoxy protons (~3.9 ppm), Methyl protons (~2.4 ppm), Amine N-H proton (variable, may be broad), Protons from the amine moiety. Integration should match the expected proton count.
¹³C NMR Carbon skeleton confirmationAromatic carbons, Methoxy carbon (~56 ppm), Methyl carbon (~18 ppm), Carbons from the amine moiety.
Mass Spec (MS) Molecular weight confirmationA peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should be observable.
FT-IR Functional group identificationCharacteristic S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹), N-H stretch for secondary sulfonamides (~3300 cm⁻¹).[20]
Melting Point Purity assessmentA sharp, defined melting point range indicates high purity. The melting point of the starting sulfonyl chloride is 126-128°C.[8]

Troubleshooting and Optimization

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.2. For weakly nucleophilic amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base (e.g., DBU).3. Increase the equivalents of base to 2.0 or more.
Multiple Products (TLC) 1. Formation of a disulfonylated amine (if primary amine is used).2. Side reactions due to excess heat.1. Use a slight excess of the primary amine (1.1-1.2 eq) to favor monosulfonylation.2. Maintain the reaction at room temperature or below.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Residual pyridine in the product.1. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Recrystallization may be a better option.2. Ensure thorough washing with 1 M HCl during the work-up. A co-evaporation with toluene can help remove trace amounts.

Conclusion

This compound is a highly valuable and strategically designed reagent for modern sulfonamide synthesis. Its unique substitution pattern offers chemists a tool to systematically introduce features known to be favorable for modulating biological activity and pharmacokinetic profiles. The robust protocol detailed herein provides a reliable and reproducible method for accessing a wide array of novel sulfonamide derivatives, paving the way for accelerated discovery in pharmaceutical and agrochemical research.

References

The Synthetic Utility of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride in the Facile Derivatization of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone of drug design. Its unique combination of chemical stability, hydrogen bonding capabilities, and bioisosteric relationship to the amide bond has cemented its importance in a vast array of therapeutic agents.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride has emerged as a particularly valuable reagent in this context. This application note provides a comprehensive guide to its use, detailing its reactivity, offering step-by-step protocols, and exploring its application in the synthesis of biologically active molecules.

The strategic placement of substituents on the aromatic ring of this compound enhances its utility. The electron-withdrawing chloro group and the methoxy group modulate the reactivity of the sulfonyl chloride, making it a reliable and selective reagent for the sulfonylation of primary amines.[2] This reagent serves as a critical building block for creating complex molecules, particularly in the development of agrochemicals and pharmaceuticals such as novel anti-cancer agents.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 889939-48-4[4][5]
Molecular Formula C₈H₈Cl₂O₃S[4][5]
Molecular Weight 255.12 g/mol [4][5]
Appearance White to cream crystalline powder[2]
Melting Point 126-129 °C[2][6]
Purity ≥97%[7]
Storage Store under an inert atmosphere (e.g., Argon) at room temperature.[2][7]

Reaction Mechanism: The Nucleophilic Pathway

The reaction between this compound and a primary amine proceeds via a well-established nucleophilic substitution mechanism at the sulfur atom. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Chloride Elimination and Proton Transfer: The intermediate collapses, expelling the chloride ion. The base present in the reaction mixture then deprotonates the nitrogen atom to yield the final, stable sulfonamide and the protonated base.

Reaction_Mechanism cluster_caption reagents 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride + R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base (e.g., Et₃N) product N-substituted-5-chloro-2-methoxy- 4-methylbenzenesulfonamide intermediate->product Elimination of Cl⁻ & Deprotonation byproduct Base-HCl caption Figure 1. Reaction mechanism for sulfonamide formation.

Caption: Figure 1. Reaction mechanism for sulfonamide formation.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted sulfonamides using this compound. It is imperative to conduct these reactions under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.

Protocol 1: General Synthesis of N-Aryl/Alkyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide

This protocol is adapted from established procedures for the synthesis of sulfonamides.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent). Dissolve the amine in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure N-substituted sulfonamide.

Experimental_Workflow cluster_caption start_end start_end process process decision decision output output start Start setup 1. Dissolve primary amine and base (e.g., triethylamine) in anhydrous solvent. start->setup cool 2. Cool the mixture to 0°C. setup->cool add_reagent 3. Add 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride dropwise. cool->add_reagent react 4. Stir at room temperature for 2-24h. add_reagent->react monitor 5. Monitor reaction progress (TLC/LC-MS). react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup 6. Quench, extract, wash, and dry. is_complete->workup Yes purify 7. Purify by chromatography or recrystallization. workup->purify product Pure Sulfonamide Product purify->product end End product->end caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Protocol 2: Synthesis in a Biphasic System

For certain substrates, a biphasic system using an inorganic base can be advantageous. This method is based on the conditions reported by Al-Suwaidan et al. for a similar transformation.[3]

Materials:

  • This compound

  • Appropriate primary amine

  • Tetrahydrofuran (THF)

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a 2:1 mixture of THF and water.

  • Reagent Addition: Add this compound (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Expected Results and Performance Data

The reaction of sulfonyl chlorides with primary amines generally proceeds in good to excellent yields. The data below, from a study on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, illustrates the typical yields that can be expected when reacting various amines with a related sulfonyl chloride under basic conditions.[3]

Table 2: Representative Yields of Sulfonamide Synthesis with Various Amines

Amine SubstrateProduct Yield (%)
Aniline75
2-Fluoroaniline72
4-Fluoroaniline80
2,4-Difluoroaniline65
4-Chloroaniline45
4-Bromoaniline51
4-Iodoaniline55
4-Trifluoromethylaniline61
4-Methoxyaniline93
4-Methylaniline82

Data adapted from Al-Suwaidan et al., where a sulfamoylphenyl sulfonyl chloride was reacted with the listed anilines.[3] This serves as a representative example of the yields achievable in such reactions.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of sulfonamide-containing compounds with potential therapeutic applications. The sulfonamide moiety is a key feature in numerous approved drugs, including antibiotics, diuretics, and anticancer agents.[1]

A notable application is in the development of novel anticancer agents. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines.[3] Several of these compounds demonstrated significant inhibitory effects, with one compound arresting the cell cycle at the G2/M phase and inducing apoptosis in pancreatic cancer cells.[8] This highlights the role of this reagent in generating lead compounds for drug discovery programs.

Safety and Handling

As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions. It is classified as an irritant and can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9] Contact with water liberates toxic gas.[9]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up and away from moisture.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere.
Inactive Reagent: The sulfonyl chloride may have degraded during storage.Use a fresh bottle of the reagent or purify the existing stock if necessary.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS. If the reaction has stalled, consider extending the reaction time or gently heating the mixture.
Formation of Multiple Products Di-sulfonylation of Primary Amine: Occurs if the initially formed sulfonamide is deprotonated and reacts with another molecule of sulfonyl chloride.Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain a low concentration of the electrophile. Use a slight excess of the amine.
Difficulty in Product Purification Presence of Unreacted Amine: The amine can be difficult to separate from the product.During workup, wash the organic layer thoroughly with dilute acid (e.g., 1 M HCl) to protonate and remove the excess amine in the aqueous layer.
Presence of Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride.Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-substituted sulfonamides. Its predictable reactivity, coupled with straightforward and scalable reaction protocols, makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry. By following the detailed guidelines and safety precautions outlined in this application note, scientists can confidently employ this reagent to construct diverse libraries of sulfonamide-containing molecules for various research and drug development endeavors.

References

The Versatile Scaffold: Application Notes and Protocols for 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2] Its unique physicochemical properties and versatile reactivity have made it a favored building block in the design of molecules targeting a wide array of biological processes.[3] Within this esteemed class of compounds, derivatives of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride have emerged as a particularly promising subclass, demonstrating significant potential in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the medicinal chemistry applications of this compound derivatives. Moving beyond a mere recitation of facts, this document provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind the experimental designs, empowering you to effectively harness the potential of this versatile chemical entity in your research and development endeavors.

The inherent reactivity of the sulfonyl chloride group allows for its facile coupling with a diverse range of amines, leading to the generation of extensive sulfonamide libraries.[4][5] The specific substitution pattern of the benzene ring—a chloro group at position 5, a methoxy group at position 2, and a methyl group at position 4—imparts a unique electronic and steric profile to the resulting derivatives, influencing their biological activity and pharmacokinetic properties. This guide will explore how these structural features can be leveraged to design potent and selective modulators of various biological targets.

Application Note I: Anticancer Agents Targeting Key Cellular Processes

The sulfonamide scaffold has a rich history in anticancer drug discovery, with several approved drugs and numerous clinical candidates to its name.[6][7] Derivatives of this compound have shown considerable promise in this area, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action I: Carbonic Anhydrase Inhibition

A significant body of research has focused on the development of sulfonamide-based inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[8][9] The primary sulfonamide moiety is a key pharmacophore for CA inhibition, and derivatives of this compound can be designed to selectively target tumor-associated CA isoforms, such as CA IX and CA XII.[10]

The strategic placement of the chloro, methoxy, and methyl groups on the benzene ring can influence the binding affinity and selectivity of the inhibitors for the active site of different CA isoforms. This provides a molecular basis for the rational design of potent and selective anticancer agents with reduced off-target effects.

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers essential for cell division, are a validated target for anticancer drugs.[11] Several sulfonamide-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13] The 5-Chloro-2-methoxy-4-methylphenyl scaffold can be incorporated into molecules designed to bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics and exerting a potent antiproliferative effect.[11]

The following workflow illustrates the general process for evaluating the anticancer potential of novel this compound derivatives.

Caption: Experimental workflow for anticancer drug discovery.

Application Note II: Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[1] Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial drugs.[2][14] The core mechanism of action for many antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][8]

Derivatives of this compound can be designed as structural mimics of para-aminobenzoic acid (PABA), the natural substrate of DHPS, to competitively inhibit this enzyme and halt bacterial growth. The specific substitution pattern of the aromatic ring can be fine-tuned to enhance antibacterial potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[15]

Caption: Inhibition of bacterial folate synthesis pathway.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative this compound derivative and for key biological assays to evaluate its anticancer and antimicrobial activities.

Protocol 1: General Synthesis of N-Substituted-5-chloro-2-methoxy-4-methylbenzenesulfonamides

This protocol describes a general method for the synthesis of sulfonamides via the reaction of this compound with a primary or secondary amine.[5][16]

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the cooled amine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure sulfonamide derivative.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized sulfonamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized sulfonamide derivatives in complete culture medium. The final concentration of DMSO should be kept below 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[6][20]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter for tubulin polymerization

  • Synthesized sulfonamide derivatives

  • Positive control (e.g., Nocodazole or Colchicine) and negative control (vehicle)

  • 96-well, black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.

  • Prepare serial dilutions of the synthesized sulfonamide derivatives and control compounds in the buffer.

  • In a pre-warmed (37 °C) 96-well plate, add a small volume of the test compound dilutions or controls.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed fluorescence plate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC₅₀ values.

Protocol 4: Carbonic Anhydrase IX Inhibition Assay

This colorimetric assay measures the esterase activity of CA IX, which is inhibited by sulfonamides.[4][21]

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Synthesized sulfonamide derivatives

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Prepare serial dilutions of the synthesized sulfonamide derivatives and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for control), and the CA IX enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Calculate the rate of the reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine the cell cycle distribution after treatment with a test compound.[22][23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized sulfonamide derivatives

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the synthesized sulfonamide derivatives at their IC₅₀ concentrations for a specified period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[27][28]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized sulfonamide derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) and dilute it in CAMHB to the final desired concentration.

  • Prepare serial two-fold dilutions of the synthesized sulfonamide derivatives and the control antibiotic in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubate the plate at 37 °C for 16-20 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of Action
Derivative AMCF-7 (Breast Cancer)1.5Tubulin Polymerization Inhibitor
Derivative BHCT116 (Colon Cancer)2.3Carbonic Anhydrase IX Inhibitor
Derivative CA549 (Lung Cancer)0.8Tubulin Polymerization Inhibitor
Doxorubicin(Positive Control)0.1Topoisomerase II Inhibitor

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative D816
Derivative E432
Derivative F168
Ciprofloxacin0.50.25

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening. The demonstrated anticancer and antimicrobial activities highlight the potential of its derivatives to address significant unmet medical needs.

Future research should focus on optimizing the lead compounds identified through the assays described in this guide. This includes refining the structure-activity relationships to enhance potency and selectivity, as well as evaluating the pharmacokinetic and pharmacodynamic properties of the most promising candidates in preclinical models. The detailed protocols provided herein serve as a robust foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols for Reactions Involving 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Sulfonyl Chloride

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a important building block in modern synthetic chemistry. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of primary and secondary amines to form stable sulfonamide linkages. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. The specific substitution pattern of this reagent—a chloro group, a methoxy group, and a methyl group on the benzene ring—can influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives.[1][2] This document provides a detailed guide to the experimental setup for reactions involving this compound, with a focus on the synthesis of N-substituted sulfonamides.

Chemical and Physical Properties

PropertyValueReference
CAS Number 889939-48-4[3][4]
Molecular Formula C₈H₈Cl₂O₃S[3][4]
Molecular Weight 255.12 g/mol [3][4]
Appearance White to off-white solid[5]
Melting Point 128-129 °C[4]

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound is the synthesis of sulfonamides. This reaction is a robust and well-established transformation in organic synthesis.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide product. The reaction also generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Causality of Experimental Choices:

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is typically added to the reaction mixture. Its role is to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the formation of the non-reactive ammonium salt of the starting amine and drives the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions. The absence of water is crucial as sulfonyl chlorides can be hydrolyzed to the corresponding sulfonic acid.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction is then typically allowed to warm to room temperature and stirred until completion.

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve amine and base in anhydrous solvent add_sulfonyl Add sulfonyl chloride solution dropwise to amine solution at 0°C prep_amine->add_sulfonyl prep_sulfonyl Dissolve sulfonyl chloride in anhydrous solvent prep_sulfonyl->add_sulfonyl stir Stir at room temperature add_sulfonyl->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water/aq. acid monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Sulfonamide Scaffold in Oncology

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities.[1] In the realm of oncology, sulfonamide-based compounds have emerged as a particularly promising class of drugs, targeting a spectrum of cancer-associated enzymes and signaling pathways.[2] These compounds have been shown to act as inhibitors of critical processes in cancer progression, including carbonic anhydrase activity, which regulates pH in the tumor microenvironment, and tyrosine kinases that drive cell proliferation and survival.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride as a key building block for the synthesis of novel anticancer agents. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols for the synthesis of a representative N-aryl sulfonamide, and outline the subsequent biological evaluation of its potential anticancer efficacy.

Core Synthetic Strategy: Nucleophilic Substitution on the Sulfonyl Chloride

The primary reaction for creating a diverse library of candidate compounds from this compound is the nucleophilic substitution of the chloride on the sulfonyl group by a primary or secondary amine. This reaction is robust, generally high-yielding, and allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

The general reaction scheme is depicted below:

G reagent 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride product N-substituted-5-chloro-2-methoxy- 4-methylbenzenesulfonamide reagent->product + Amine amine Primary/Secondary Amine (R-NHR') amine->product base Base (e.g., Pyridine, Triethylamine) base->product solvent Solvent (e.g., DCM, THF) solvent->product

Caption: General reaction for the synthesis of N-substituted sulfonamides.

The rationale for selecting specific amines to react with the sulfonyl chloride is rooted in the desire to create molecules that can effectively interact with biological targets relevant to cancer. For instance, incorporating heterocyclic amines or moieties known to bind to the ATP-binding pocket of kinases can be a strategic approach.

Experimental Protocols

Part 1: Synthesis of a Representative N-Aryl-5-chloro-2-methoxy-4-methylbenzenesulfonamide

This protocol details the synthesis of a representative compound, N-(4-aminophenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide , a molecule that could serve as a versatile intermediate for further functionalization or be tested for its own biological activity. The presence of a free amino group on the phenyl ring allows for subsequent modifications to create a library of related compounds.

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve p-phenylenediamine (1.1 eq) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous dichloromethane. Add this solution dropwise to the amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-aminophenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide.

Part 2: In Vitro Anticancer Activity Evaluation

Once synthesized and characterized, the novel sulfonamide derivatives must be evaluated for their potential anticancer activity. The following are standard in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines MCF-7 (Breast), HCT116 (Colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Serial dilutions (e.g., 0.1 to 100 µM)
Incubation Time 48-72 hours
Endpoint IC₅₀ value (µM)

This protocol is used to determine the effect of the synthesized compound on the progression of the cell cycle.[1][4][5]

Materials:

  • Cancer cell lines

  • Synthesized sulfonamide

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized sulfonamide at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G start Cell Treatment harvest Harvest and Fixation start->harvest stain PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow analysis Cell Cycle Profile flow->analysis

Caption: Workflow for cell cycle analysis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]

Materials:

  • Cancer cell lines

  • Synthesized sulfonamide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the synthesized sulfonamide at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Population Annexin V-FITC Propidium Iodide
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
NecroticNegativePositive

Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive initial profile of the anticancer potential of the newly synthesized sulfonamide derivatives. A potent anticancer agent would typically exhibit a low IC₅₀ value, induce cell cycle arrest at a specific phase (e.g., G2/M), and trigger a significant level of apoptosis.

Should a lead compound be identified, further investigations would be warranted, including:

  • Mechanism of Action Studies: Investigating the specific molecular targets of the compound (e.g., through kinase profiling or western blotting for key signaling proteins).

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties and safety profile of the compound.

By systematically applying the synthetic and biological evaluation protocols outlined in these application notes, researchers can effectively leverage this compound as a starting point for the discovery and development of novel and potent anticancer agents.

References

Catalytic Methods for Sulfonylation with 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonylation in Modern Chemistry

The introduction of a sulfonyl group into a molecule, a process known as sulfonylation, is a cornerstone of modern synthetic and medicinal chemistry. The resulting sulfonamides and sulfonate esters are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Sulfonamides, in particular, are bioisosteres of amides with improved metabolic stability and distinct hydrogen bonding capabilities, making them a favored motif in drug design.[1]

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride stands as a versatile reagent in this context. Its substituted aromatic ring offers a scaffold for fine-tuning physicochemical properties such as lipophilicity and target binding affinity. The electron-withdrawing nature of the chloro and sulfonyl chloride groups enhances the electrophilicity of the sulfur atom, facilitating its reaction with nucleophiles. This application note provides a comprehensive guide to catalytic methods for the sulfonylation of various nucleophiles—primarily amines, alcohols, and phenols—using this specific reagent. We will delve into both transition-metal and organocatalytic approaches, offering detailed protocols and insights into the rationale behind experimental design.

Understanding the Reagent: this compound

Before exploring its applications, it is crucial to understand the properties of the title reagent.

PropertyValue
CAS Number 889939-48-4
Molecular Formula C₈H₈Cl₂O₃S
Molecular Weight 255.12 g/mol
Appearance White to cream crystalline powder
Melting Point 128-129 °C

Data sourced from Matrix Scientific and Santa Cruz Biotechnology.[2][3]

The primary application of this reagent is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where its sulfonyl chloride group readily reacts with amines to form sulfonamides.[4]

Part 1: Transition-Metal Catalyzed Sulfonylation

Transition-metal catalysis offers mild and efficient pathways for sulfonylation, often with broad functional group tolerance. While traditional methods often require stoichiometric amounts of base, catalytic approaches can offer improved atom economy and selectivity.

Copper-Catalyzed Sulfonylation of Amines

Copper catalysis is a well-established and cost-effective method for the formation of C-N and C-S bonds. In the context of sulfonamide synthesis, copper catalysts can activate the sulfonyl chloride and/or the amine, facilitating the coupling reaction under milder conditions than traditional methods.

Mechanistic Rationale: The precise mechanism can vary depending on the specific copper source and ligands used. A plausible pathway involves the formation of a copper-amine complex, which then undergoes nucleophilic attack on the sulfonyl chloride. Alternatively, the copper catalyst may interact with the sulfonyl chloride to form a more reactive intermediate.

Experimental Protocol 1: Copper(I)-Catalyzed Synthesis of N-Aryl Sulfonamides

This protocol is adapted from general procedures for the copper-catalyzed sulfonylation of amines.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aromatic amine, CuI, and K₂CO₃.

  • Add anhydrous DMF and stir the mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Data Summary Table:

EntryAmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Aniline1010012High
24-Methoxyaniline1010010High
34-Nitroaniline1010016Moderate

Yields are representative and may vary based on the specific amine substrate.

Part 2: Organocatalytic Sulfonylation

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metals. For sulfonylation reactions, nucleophilic catalysts are commonly employed.

DMAP-Catalyzed Sulfonylation of Alcohols and Phenols

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of acylation and sulfonylation reactions.

Mechanistic Rationale: DMAP acts as a nucleophilic catalyst by first reacting with the highly electrophilic this compound to form a reactive sulfonylpyridinium salt. This intermediate is significantly more reactive towards the alcohol or phenol nucleophile than the parent sulfonyl chloride. A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

DMAP_Catalysis Reagent 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride Intermediate Sulfonylpyridinium Salt (Highly Reactive) Reagent->Intermediate + DMAP HCl HCl Reagent->HCl DMAP DMAP DMAP->Intermediate Product Sulfonate Ester Intermediate->Product + R-OH Nucleophile Alcohol/Phenol (R-OH) Nucleophile->Product RegenDMAP DMAP (Regenerated) Product->RegenDMAP - DMAP Salt [Et3NH]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: Catalytic cycle for DMAP-catalyzed sulfonylation.

Experimental Protocol 2: DMAP-Catalyzed Sulfonylation of a Primary Alcohol

This protocol is a general procedure for the efficient sulfonylation of alcohols.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine followed by DMAP to the stirred solution.

  • Add this compound portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 3: Pyridine-Catalyzed Sulfonylation of Phenols

Pyridine can act as both a nucleophilic catalyst and a base in the sulfonylation of phenols.[5]

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (as solvent and catalyst)

Procedure:

  • Dissolve the phenol in pyridine in a round-bottom flask and cool to 0 °C.

  • Slowly add this compound to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonate ester.

Part 3: Workflow and Logic

The selection of a catalytic method for sulfonylation depends on several factors, including the nature of the nucleophile, desired reaction conditions, and functional group compatibility.

Workflow Start Select Nucleophile (Amine, Alcohol, Phenol) Amine Amine Start->Amine Alcohol Alcohol/Phenol Start->Alcohol TMC Transition-Metal Catalysis (e.g., CuI) Amine->TMC Organo Organocatalysis (e.g., DMAP, Pyridine) Alcohol->Organo Protocol1 Protocol 1: Cu-Catalyzed Amination TMC->Protocol1 Protocol2 Protocol 2/3: DMAP/Pyridine Catalyzed O-Sulfonylation Organo->Protocol2 Analysis Reaction Monitoring (TLC) Workup & Purification Protocol1->Analysis Protocol2->Analysis Product Desired Sulfonamide or Sulfonate Ester Analysis->Product

Caption: Decision workflow for selecting a catalytic sulfonylation method.

Conclusion and Future Outlook

The catalytic sulfonylation of nucleophiles using this compound provides efficient and versatile routes to valuable sulfonamides and sulfonate esters. Transition-metal catalysis, particularly with copper, offers a robust method for the synthesis of N-aryl sulfonamides. For the sulfonylation of alcohols and phenols, organocatalytic approaches using nucleophilic catalysts like DMAP and pyridine are highly effective.

The protocols outlined in this application note serve as a starting point for researchers. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and base may be necessary for specific substrates to achieve maximum yield and purity. Future research in this area will likely focus on the development of even more active and selective catalytic systems, including photoredox and enzymatic methods, to further expand the scope and utility of sulfonylation reactions in chemical synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a reactive sulfonyl chloride moiety and a strategically functionalized aromatic ring, renders it an invaluable precursor for the synthesis of a diverse array of pharmacologically active molecules. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide functionalities, a privileged scaffold in drug design known for its ability to mimic transition states and engage in key hydrogen bonding interactions with biological targets. Derivatives of this compound are actively being investigated for a range of therapeutic applications, including their potential as potent enzyme inhibitors. Notably, the structural motif derived from this compound is found in compounds targeting key signaling pathways implicated in cancer, such as VEGFR2 inhibitors, which play a crucial role in angiogenesis.[1] The strategic placement of the chloro, methoxy, and methyl groups on the benzene ring allows for fine-tuning of the physicochemical properties of the final drug candidates, influencing their solubility, metabolic stability, and target-binding affinity.

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes safety, scalability, and reproducibility, drawing upon established principles of electrophilic aromatic substitution and best practices for industrial chemical synthesis.

Synthetic Workflow Overview

The synthesis of this compound is most efficiently achieved via the direct chlorosulfonation of the readily available starting material, 4-chloro-2-methylanisole. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating agent. The overall workflow is depicted below:

Synthesis_Workflow Starting_Material 4-Chloro-2-methylanisole Reaction Chlorosulfonic Acid (Excess) Starting_Material->Reaction Product 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride Workup Quenching on Ice Product->Workup Step 2: Isolation Purification Crystallization Workup->Purification Step 3: Purification Final_Product Pure Product Purification->Final_Product

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document emphasizes mechanistic understanding, practical solutions, and safety.

Introduction: The Challenge of Synthesizing this compound

This compound (CAS 889939-48-4) is a substituted aromatic sulfonyl chloride, a class of compounds vital as intermediates in the synthesis of sulfonamides and other pharmacologically active molecules.[1][2] Its synthesis, typically achieved via electrophilic chlorosulfonation of the corresponding substituted anisole, presents several challenges. The reaction is often aggressive, requires careful control of conditions to ensure high yield and purity, and involves hazardous reagents like chlorosulfonic acid.[3][4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize reaction conditions, ensuring a safe, efficient, and reproducible synthesis.

Category 1: General Synthesis & Reaction Conditions

Q1: What is the recommended starting material and sulfonating agent for preparing this compound?

A1: The standard and most direct precursor is 2-Chloro-5-methylanisole . The most common and effective sulfonating agent for this transformation is Chlorosulfonic acid (ClSO₃H) .[5][6] This reagent is highly reactive and serves as the source for the electrophilic species, SO₂Cl⁺, which attacks the electron-rich aromatic ring.[6] While other reagents like sulfuryl chloride (SO₂Cl₂) can be used for chlorosulfonation, they often require a Lewis acid catalyst and may offer less predictable regioselectivity for this specific substrate.[5]

Q2: What are the critical parameters to control during the chlorosulfonation reaction?

A2: Success in chlorosulfonation hinges on the meticulous control of several parameters. The reaction is highly exothermic and liberates hydrogen chloride (HCl) gas.[3]

  • Temperature: This is arguably the most critical factor. The addition of the substrate to chlorosulfonic acid must be done at low temperatures (typically -10 to 0 °C) to manage the exotherm and prevent side reactions.[7] After the initial addition, the reaction may be allowed to warm or be gently heated to drive it to completion.[7]

  • Stoichiometry: A significant excess of chlorosulfonic acid is generally used (often 3-5 equivalents or more) to act as both the reagent and the solvent.[5] This ensures complete conversion of the starting material.

  • Addition Rate: The substrate (2-Chloro-5-methylanisole) must be added to the chlorosulfonic acid dropwise and slowly. A rapid addition can lead to an uncontrollable temperature spike, causing degradation and the formation of undesirable byproducts.

  • Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which would otherwise consume the reagent and contribute to the formation of the sulfonic acid byproduct.[8]

Table 1: Key Reagent Properties & Safety Considerations
ReagentFormulaM.W. ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
2-Chloro-5-methylanisoleC₈H₉ClO156.61~215-220~1.14Irritant
Chlorosulfonic AcidClSO₃H116.52151-1521.753Corrosive, Water-Reactive, Toxic by Inhalation
This compoundC₈H₈Cl₂O₃S255.12N/A (Solid)N/ACorrosive, Moisture Sensitive[9][10]

Category 2: Troubleshooting Low Yield & Side Reactions

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yield is a common problem that can stem from several sources. A systematic approach is needed to diagnose the issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature after the initial addition phase (e.g., to room temperature or 40-50 °C) to provide more energy for the activation barrier.[8]

  • Product Hydrolysis: This is a major cause of yield loss. The sulfonyl chloride product is highly susceptible to hydrolysis, converting it to the corresponding 5-chloro-2-methoxy-4-methylbenzenesulfonic acid.[8][11] This can happen during the reaction if moisture is present, or, more commonly, during the workup. Ensure the workup (quenching) is performed rapidly and at low temperatures.

  • Mechanical Losses: The product is a solid.[9] Significant material can be lost during filtration and transfers. Ensure complete transfer of solids and wash filter cakes with an appropriate cold, non-reactive solvent (like hexane) to recover all the product.

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_tlc Monitor Reaction by TLC/HPLC start->check_tlc sm_present Starting Material Still Present? check_tlc->sm_present increase_params Increase Reaction Time or Temperature sm_present->increase_params Yes check_workup Review Workup Procedure sm_present->check_workup No hydrolysis Signs of Hydrolysis? (e.g., water-soluble acid) check_workup->hydrolysis optimize_quench Quench Faster and at Lower Temp. hydrolysis->optimize_quench Yes review_handling Review Solid Handling Technique hydrolysis->review_handling No

Caption: Decision tree for diagnosing low reaction yield.

Q4: I'm observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?

A4: The water-soluble byproduct is almost certainly 5-chloro-2-methoxy-4-methylbenzenesulfonic acid . It forms via the hydrolysis of your desired sulfonyl chloride product.[8][12]

Prevention is key:

  • Strict Anhydrous Conditions: As mentioned in A2, use oven-dried glassware and an inert atmosphere. Use anhydrous grade solvents if any are required.[8]

  • Controlled Quenching: The workup is the most critical stage for preventing hydrolysis. The reaction mixture should be poured slowly onto a vigorously stirred slurry of crushed ice and water.[7][8] This method rapidly cools the mixture and precipitates the water-insoluble sulfonyl chloride, protecting it from prolonged contact with the aqueous environment where hydrolysis would occur.[13] The low temperature drastically reduces the rate of hydrolysis.[14][15][16]

Q5: My product seems to contain a high-melting, insoluble impurity. Could this be a diaryl sulfone?

A5: Yes, the formation of a diaryl sulfone is a known side reaction in chlorosulfonation, particularly under harsh conditions.[2][17] It arises when a molecule of the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the electron-rich starting material (2-chloro-5-methylanisole).

To minimize sulfone formation:

  • Maintain Low Temperatures: Sulfone formation is often more sensitive to temperature increases than the desired sulfonation.[17] Strict adherence to low-temperature addition is crucial.

  • Avoid "Hot Spots": Ensure efficient stirring throughout the addition to dissipate heat and prevent localized areas of high temperature where side reactions can accelerate.

  • Control Stoichiometry: While an excess of chlorosulfonic acid is needed, an extremely large excess or the presence of free SO₃ (which can form at higher temperatures) can promote sulfone formation.[17]

Diagram 2: Key Reaction Pathways

reaction_pathways sub 2-Chloro-5-methylanisole reagent + ClSO₃H sub->reagent product 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride reagent->product Desired Path hydrolysis_reagent + H₂O product->hydrolysis_reagent sulfone_reagent + Starting Material (High Temp) product->sulfone_reagent sulfonic_acid Sulfonic Acid (Byproduct) hydrolysis_reagent->sulfonic_acid Hydrolysis sulfone Diaryl Sulfone (Byproduct) sulfone_reagent->sulfone Sulfone Formation

Caption: Desired reaction versus common side reactions.

Category 3: Workup & Purification

Q6: What is the detailed, step-by-step protocol for quenching the reaction and isolating the crude product?

A6: The following protocol is a self-validating system designed for safety and purity.

Experimental Protocol: Reaction Quench and Isolation

  • Prepare Quenching Vessel: In a separate, larger flask equipped with a robust mechanical stirrer, prepare a slurry of crushed ice and water (e.g., 500 g of ice in 500 mL of water). Place this vessel in an ice-water bath to maintain a low temperature.

  • Slow Addition: Once the chlorosulfonation reaction is deemed complete, begin to transfer the reaction mixture very slowly via a dropping funnel or cannula into the vigorously stirred ice-water slurry. Crucially, add the acid mixture to the ice, not the other way around. This ensures the bulk medium is always cold and aqueous, immediately precipitating the product and controlling the quench exotherm.

  • Monitor Temperature: Monitor the temperature of the quenching slurry, ensuring it remains below 5-10 °C throughout the addition. Adjust the addition rate as necessary.

  • Stir and Isolate: After the addition is complete, continue to stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Vacuum Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the Product: Wash the filter cake with copious amounts of cold water to remove any residual acids (sulfuric, hydrochloric) and the water-soluble sulfonic acid byproduct. Finally, perform a quick wash with a small amount of cold hexane or petroleum ether to help displace water and speed up drying.

  • Drying: Dry the solid product under vacuum. Avoid heating, as this can degrade the sulfonyl chloride.

Q7: My final product is still contaminated with the sulfonic acid. How can it be removed?

A7: If the sulfonic acid impurity persists after a thorough water wash, a more targeted purification step may be needed. One effective method is an acidic scrub.[8][14]

  • Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Transfer the solution to a separatory funnel and wash it with a cold, dilute aqueous solution of hydrochloric acid (e.g., 1-2 M HCl).[14] The sulfonic acid is more soluble in the aqueous acidic phase and will be extracted, while the sulfonyl chloride remains in the organic layer. Follow this with a wash with cold brine, then dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Category 4: Characterization & Stability

Q8: How can I confirm the identity and purity of my final product?

A8: A combination of analytical techniques should be used:

  • Melting Point: this compound has a reported melting point of 128-129 °C.[9] A sharp melting point in this range is a good indicator of purity. A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should be consistent with the expected structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the methyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can confirm the molecular weight (255.12 g/mol ) and assess purity by detecting trace impurities.[9][10]

Q9: What are the proper storage conditions for this compound?

A9: Sulfonyl chlorides are sensitive to moisture.[18][19] The product should be stored in a tightly sealed container in a cool, dry place. A desiccator is an ideal storage environment.[20] Storing under an inert atmosphere (e.g., in a glovebox or a container backfilled with argon) will further prolong its shelf life by preventing slow hydrolysis over time.

References

Technical Support Center: Reactions of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonamides using 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride and secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and insights needed to achieve optimal results in your experiments.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the reaction, offering potential causes and actionable solutions. The underlying principle for a successful sulfonamide synthesis is the efficient nucleophilic attack of the secondary amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[1][2] Side reactions often compete with this desired pathway, reducing yield and purity.

Problem 1: Low or No Yield of the Desired Sulfonamide

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (sulfonyl chloride and/or secondary amine).

  • Minimal or no formation of the expected product spot/peak.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Amine Nucleophilicity The reaction rate is dependent on the nucleophilicity of the amine. Sterically hindered secondary amines or those with electron-withdrawing groups will be less reactive.[3]1. Increase Reaction Temperature: Gently heat the reaction mixture to provide the necessary activation energy. Monitor for potential degradation. 2. Use a More Activating Solvent: Switch to a more polar aprotic solvent like DMF or NMP to better solvate the transition state. 3. Employ a Stronger, Non-Nucleophilic Base: A stronger base like DBU or a proton sponge can more effectively deprotonate the amine, increasing its nucleophilicity.
Hydrolysis of the Sulfonyl Chloride This compound is susceptible to hydrolysis, especially in the presence of water and a base, forming the unreactive sulfonic acid.[4][5][6]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Controlled Addition of Base: Add the base slowly to the reaction mixture to minimize localized high concentrations that can promote hydrolysis.
Poor Solubility of Reagents If the sulfonyl chloride or amine is not fully dissolved, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.1. Select an Appropriate Solvent: Choose a solvent in which both reactants are fully soluble at the reaction temperature. A solvent screen with small-scale reactions may be necessary. 2. Increase Solvent Volume: While not always ideal, increasing the dilution can sometimes aid in solubility.
Problem 2: Formation of an Insoluble White Precipitate (Not the Product)

Symptoms:

  • A white solid crashes out of the reaction mixture.

  • The precipitate is identified as the hydrochloride salt of the secondary amine.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inadequate Base The reaction generates one equivalent of hydrochloric acid (HCl), which will react with the secondary amine to form its hydrochloride salt.[1] If an insufficient amount of a scavenger base is present, the amine will be protonated and rendered non-nucleophilic.1. Use at Least Two Equivalents of the Secondary Amine: One equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl. 2. Add an External Base: Incorporate a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts to the HCl produced. Pyridine can also be used.[7]
Problem 3: Presence of Multiple Unidentified Byproducts

Symptoms:

  • TLC plate shows multiple new spots in addition to the product and starting materials.

  • LC-MS analysis reveals several peaks with different mass-to-charge ratios.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Over-alkylation of the Sulfonamide Product While less common with secondary amines, if the reaction conditions are harsh or if there are reactive alkylating agents present, the sulfonamide nitrogen can be further alkylated.[8][9]1. Use Milder Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 2. Avoid Excess Alkylating Agents: Ensure the stoichiometry of the reactants is carefully controlled.
Elimination Reactions If the secondary amine is sterically bulky and basic, it can act as a base to promote elimination reactions of the sulfonyl chloride, particularly if there are abstractable protons on the alkyl groups of the sulfonyl chloride.[10]1. Use a Less Hindered Base: If using an external base, switch to a smaller, non-nucleophilic base. 2. Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.
Degradation of Starting Materials or Product The starting sulfonyl chloride or the resulting sulfonamide may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong bases.1. Screen Reaction Conditions: Perform small-scale experiments at different temperatures and with different bases to identify milder conditions. 2. Protect Sensitive Functional Groups: If other functional groups in the molecules are reactive, they may need to be protected prior to the sulfonylation reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the reaction between this compound and a secondary amine?

A1: The base plays a crucial role in this reaction by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[1] If the HCl is not scavenged, it will protonate the secondary amine, forming the non-nucleophilic ammonium salt and halting the reaction. Common bases used are tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an excess of the secondary amine reactant itself.[7][11]

Q2: How does steric hindrance affect this reaction?

A2: Steric hindrance from bulky substituents on either the secondary amine or the sulfonyl chloride can significantly slow down the reaction rate.[3] The nucleophilic attack of the amine on the sulfur atom is sterically sensitive. In cases of severe steric hindrance, alternative, more reactive sulfonating agents or more forcing reaction conditions (e.g., higher temperatures) may be necessary.

Q3: Can I use a primary amine instead of a secondary amine with this compound?

A3: Yes, primary amines react readily with sulfonyl chlorides to form N-substituted sulfonamides.[12] The resulting sulfonamide will have an N-H bond, which is acidic and can be deprotonated. This is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[13]

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can try several strategies:

  • Increase the temperature: Gently heating the reaction can provide the necessary activation energy.

  • Use a more polar solvent: Solvents like DMF or acetonitrile can help to stabilize the charged transition state, accelerating the reaction.

  • Use a catalyst: While not always necessary, certain catalysts can promote the reaction. For instance, 4-dimethylaminopyridine (DMAP) is sometimes used as a nucleophilic catalyst in sulfonylation reactions.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

III. Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

IV. Visualizing Reaction Pathways

Main Reaction vs. Side Reaction

The following diagram illustrates the desired reaction pathway leading to the sulfonamide product versus the common side reaction of sulfonyl chloride hydrolysis.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride C Sulfonamide Product A->C + Amine, -HCl B Secondary Amine B->C D 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride F Sulfonic Acid (Inactive) D->F + H2O, -HCl E Water E->F

Caption: Desired sulfonamide formation versus undesired hydrolysis of the sulfonyl chloride.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for troubleshooting a problematic reaction.

G start Low or No Product Yield check_sm Check for Unreacted Starting Materials (TLC/LCMS) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes no_sm Starting Materials Consumed, Multiple Byproducts check_sm->no_sm No cause_reactivity Possible Cause: Low Reactivity or Hydrolysis sm_present->cause_reactivity cause_degradation Possible Cause: Degradation or Side Reactions no_sm->cause_degradation solution_reactivity Solution: - Increase Temperature - Change Solvent - Ensure Anhydrous Conditions cause_reactivity->solution_reactivity solution_degradation Solution: - Milder Conditions - Protect Functional Groups cause_degradation->solution_degradation

Caption: A decision tree for troubleshooting low-yielding sulfonamide synthesis.

V. References

  • King, J. F.; Rathore, R. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. --INVALID-LINK--

  • The Role of Steric Hindrance in Sulfonylation Reagents. Chem-Impex International. --INVALID-LINK--

  • Hall, H. K. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. --INVALID-LINK--

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. --INVALID-LINK--

  • Sweeney, J. B. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery; 2016. --INVALID-LINK--

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. --INVALID-LINK--

  • Gnedin, B. G.; Ivanov, S. N.; Shchukina, M. V. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. --INVALID-LINK--

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. --INVALID-LINK--

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. --INVALID-LINK--

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. --INVALID-LINK--

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. --INVALID-LINK--

  • Sulfonamides. MSD Manual Professional Edition. --INVALID-LINK--

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. --INVALID-LINK--

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. --INVALID-LINK--

  • Sulfonamide. Wikipedia. --INVALID-LINK--

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. --INVALID-LINK--

  • Protecting Groups for Amines: Sulfonamides. YouTube. --INVALID-LINK--

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. --INVALID-LINK--

References

Technical Support Center: Stability of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the stability of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride in solution.

Welcome to the technical resource center for this compound (CAS 889939-48-4). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you understand, anticipate, and troubleshoot stability issues you may encounter with this highly reactive intermediate, ensuring the success and reproducibility of your experiments.

Section 1: Fundamental Stability Profile

This compound is a valuable reagent in organic synthesis, primarily for creating sulfonamides and sulfonate esters.[1] However, its utility is directly linked to its high reactivity, which also makes it susceptible to degradation. The core of its instability in solution lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing properties of the sulfonyl group make the chloride ion an excellent leaving group, rendering the compound highly vulnerable to nucleophilic attack.[1]

The most common nucleophile and primary cause of degradation in a typical lab environment is water. This process, known as hydrolysis, is often the root cause of failed reactions and inconsistent results.[2]

Primary Degradation Pathway: Hydrolysis

Hydrolysis of this compound is an exothermic reaction that yields the corresponding 5-chloro-2-methoxy-4-methylbenzenesulfonic acid and hydrogen chloride (HCl) gas.[3][4] This transformation is generally irreversible under standard reaction conditions and results in the consumption of your active reagent.

Hydrolysis_Pathway reagent 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride products 5-Chloro-2-methoxy-4- methylbenzenesulfonic acid + HCl reagent->products Hydrolysis water H₂O (Nucleophile) water->reagent Workflow_Diagram cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep 1. Prepare Stock Solution (Protocol 4.1) t0 2. Immediately take T=0 sample (Dilute in mobile phase) prep->t0 incubate 3. Incubate solution at defined temperature hplc 5. Analyze all samples by HPLC t0->hplc tx 4. Take samples at T=x hours (T1, T2...Tn) incubate->tx tx->hplc compare 6. Plot Peak Area vs. Time (Parent & Byproduct) hplc->compare

References

Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth technical support for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving sulfonyl chlorides. The information herein is designed to combine theoretical principles with practical, field-proven strategies to ensure experimental success and, most importantly, laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of sulfonyl chloride reactivity and the fundamental principles of managing associated exotherms.

Q1: Why are reactions with sulfonyl chlorides often highly exothermic?

A1: The high reactivity of the sulfonyl chloride functional group is the primary driver of the exothermicity observed in these reactions. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to nucleophilic attack by reagents such as amines, alcohols, and even water. The formation of strong S-N or S-O bonds in the resulting sulfonamides or sulfonate esters, respectively, is thermodynamically favorable and releases significant energy as heat.[1][2] Furthermore, reactions like hydrolysis are intrinsically exothermic.[3]

Q2: What are the most common triggers for a runaway reaction with sulfonyl chlorides?

A2: Runaway reactions are typically initiated by a loss of thermal control, where the rate of heat generation exceeds the rate of heat removal.[4] Common triggers include:

  • Rapid Reagent Addition: Adding the nucleophile (e.g., amine) or the sulfonyl chloride too quickly can lead to a rapid accumulation of unreacted reagents and a sudden, uncontrollable exotherm.[5]

  • Inadequate Cooling: Insufficient cooling capacity of the reaction vessel (e.g., an undersized ice bath) can fail to dissipate the heat generated by the reaction.[6]

  • Moisture Contamination: Sulfonyl chlorides react exothermically with water to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[6][7] Accidental introduction of water can initiate a dangerous exotherm and pressure buildup due to gas evolution.[8]

  • Concentration Effects: Reactions carried out at high concentrations can have a significant thermal inertia, leading to an accumulation of reactants and increasing the risk of a runaway reaction, especially on an industrial scale.[3]

Q3: What are the essential personal protective equipment (PPE) requirements when working with sulfonyl chlorides?

A3: A comprehensive approach to PPE is mandatory. This includes:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes of corrosive reagents and reaction mixtures.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat are necessary.[6]

  • Respiratory Protection: All manipulations of sulfonyl chlorides and their reactions should be conducted within a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[6][7]

Q4: Can continuous flow chemistry improve the safety of sulfonyl chloride reactions?

A4: Yes, continuous flow chemistry offers significant safety advantages for managing highly exothermic reactions.[9] By performing the reaction in a small-volume reactor with a high surface-area-to-volume ratio, heat can be dissipated much more efficiently than in a traditional batch reactor.[4][10] This allows for better temperature control and minimizes the risk of thermal runaway.[5][9]

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during reactions with sulfonyl chlorides.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Runaway Reaction / Uncontrolled Exotherm 1. Reagent addition rate is too high.[5] 2. Inadequate cooling or stirring.[6] 3. Reaction concentration is too high. 4. Accidental water contamination.[8]1. Immediately stop reagent addition. 2. Ensure maximum cooling: Check that the ice bath is sufficient and the vessel is properly immersed. Improve stirring to enhance heat transfer. 3. Dilute the reaction mixture: If safe to do so, add more of the reaction solvent to decrease the concentration and slow the reaction rate. 4. For future experiments: Reduce the rate of addition, use a more efficient cooling system (e.g., a cryostat), and ensure all reagents and equipment are scrupulously dry. Consider using a dropping funnel for controlled addition.
Low Yield of Desired Product (Sulfonamide/Sulfonate Ester) 1. Incomplete reaction. 2. Degradation of the sulfonyl chloride reagent. 3. Hydrolysis of the sulfonyl chloride.[11] 4. Side reactions.1. Monitor reaction progress: Use techniques like TLC or LC-MS to confirm the reaction has gone to completion. If not, consider increasing the reaction time or temperature cautiously. 2. Check reagent quality: A yellow or brown color in the sulfonyl chloride can indicate decomposition.[6] Use a fresh or purified reagent. 3. Ensure anhydrous conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize reaction conditions: Vary the base, solvent, or temperature to minimize the formation of byproducts.
Formation of Solid Precipitate During Quenching/Workup 1. Unreacted sulfonyl chloride precipitating out. 2. The sulfonic acid salt of the product precipitating.[6]1. Ensure complete quenching: After the initial quench, stir the mixture for an extended period (e.g., 30 minutes) in an ice bath to ensure all residual sulfonyl chloride has hydrolyzed.[6] 2. Check pH: The aqueous layer should be neutral or slightly basic. If acidic, add more base. 3. Additional washes: An extra wash with water or brine can help dissolve and remove the sulfonic acid salt.[6]
Excessive Fuming During Reaction or Quenching 1. Reaction of sulfonyl chloride with moisture, releasing HCl gas.[6] 2. Vigorous reaction during quenching generating gas (e.g., CO2 from bicarbonate).[6]1. Work in a well-ventilated fume hood: Lower the sash to improve containment. 2. Control the rate of addition: Add quenching solutions slowly and in a controlled manner to manage the rate of gas evolution.[6] 3. Ensure adequate cooling: Keep the reaction vessel in an ice bath during quenching to dissipate the heat from the exothermic hydrolysis.[6]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common sulfonylation reaction, emphasizing safety and control measures.

Protocol: Synthesis of N-benzyl-4-toluenesulfonamide

This protocol describes the reaction of benzylamine with p-toluenesulfonyl chloride (TsCl).

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.

  • Controlled Addition: Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and slowly quench by adding 1 M HCl to neutralize the excess triethylamine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Section 4: Visualizations

Diagram 1: Decision Workflow for Managing a Sulfonylation Exotherm

This diagram illustrates a logical workflow for assessing and controlling the thermal hazards of a sulfonylation reaction.

ExothermManagement cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Troubleshooting A Assess Reaction Scale B Review Reagent Reactivity (e.g., amine nucleophilicity) A->B C Select Appropriate Solvent (boiling point, heat capacity) B->C D Plan Cooling Method (ice bath, cryostat) C->D E Start Reaction at Low Temperature (e.g., 0 °C) D->E F Controlled, Slow Addition of Limiting Reagent E->F G Monitor Internal Temperature Continuously F->G H Observe for Signs of Exotherm (fuming, rapid temperature rise) G->H I Exotherm Detected? H->I J Stop Reagent Addition IMMEDIATELY I->J Yes M Proceed with Caution I->M No K Enhance Cooling & Stirring J->K L Dilute with Cold Solvent K->L M->G

Caption: Decision workflow for managing a sulfonylation exotherm.

References

Technical Support Center: Workup and Troubleshooting for 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the workup procedures for reactions utilizing this important reagent. Our focus is on providing practical, field-proven insights to ensure the successful isolation and purification of your target molecules.

Introduction to this compound and its Reactivity

This compound is a key building block in organic synthesis, primarily used for the introduction of the 5-chloro-2-methoxy-4-methylphenylsulfonyl moiety. This functional group is often incorporated into molecules in the development of pharmaceuticals and agrochemicals. The sulfonyl chloride group is highly reactive towards nucleophiles, most commonly amines, to form stable sulfonamides.

Understanding the reactivity of this sulfonyl chloride is crucial for a successful workup. The primary concern during the workup is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[1][2] This side reaction not only consumes the starting material but also complicates the purification of the desired product.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the workup of reactions involving this compound.

Q1: My reaction mixture is a thick slurry after reacting this compound with an amine. How should I proceed with the workup?

A1: A thick slurry is common, often due to the precipitation of the sulfonamide product or hydrochloride salt of the excess amine. The initial step is to dilute the reaction mixture with a suitable organic solvent in which the product is soluble, such as ethyl acetate, dichloromethane (DCM), or diethyl ether. This will facilitate subsequent washing steps.

Q2: What is the best way to quench the reaction and remove unreacted sulfonyl chloride?

A2: The reaction should be quenched by slowly adding the reaction mixture to cold water or a dilute aqueous base like sodium bicarbonate solution.[3] This will hydrolyze any remaining this compound to the water-soluble sulfonic acid, which can then be removed during the aqueous wash.[2] Performing this at a low temperature minimizes potential side reactions.

Q3: I am observing a significant amount of the corresponding sulfonic acid in my crude product. How can I prevent its formation and remove it?

A3: The formation of sulfonic acid is primarily due to the hydrolysis of the sulfonyl chloride.[2] To prevent this, ensure that the reaction is carried out under anhydrous conditions, using dry solvents and reagents, and preferably under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with water.[1] To remove the sulfonic acid impurity, perform an aqueous wash with a mild base such as sodium bicarbonate solution. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.

Q4: My sulfonamide product is an oil and is difficult to purify. What are my options?

A4: If your sulfonamide product is an oil, purification can indeed be challenging. Here are a few strategies:

  • Column Chromatography: This is the most common method for purifying oily products. A silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate) can effectively separate the desired product from impurities.

  • Crystallization: Even if the product is an oil at room temperature, it might crystallize from a suitable solvent or solvent mixture at lower temperatures. Experiment with different solvents to induce crystallization.[4]

  • Salt Formation: If the sulfonamide has a basic handle (e.g., a pyridine ring), you can try to form a salt with an acid (e.g., HCl). The resulting salt is often a crystalline solid that can be purified by recrystallization.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a corrosive and moisture-sensitive compound.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid contact with skin and eyes, and do not inhale the dust.[5] It reacts with water to liberate toxic gas.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the workup of reactions with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Sulfonamide Incomplete reaction. Hydrolysis of the sulfonyl chloride. Product loss during workup.- Monitor the reaction by TLC or LC-MS to ensure completion. - Ensure anhydrous reaction conditions.[2] - Perform the aqueous workup quickly and at low temperature.[1] - Minimize the number of extraction and washing steps.
Product Contaminated with Starting Amine Insufficient washing. Incomplete reaction of the amine.- Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer.
Product is a Dark, Tar-like Substance Oxidative side reactions, especially with sensitive substrates like phenols.[3] High reaction temperature.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Ensure the purity of starting materials and solvents.[3] - Conduct the reaction at a lower temperature.[3]
Difficulty in Separating Organic and Aqueous Layers (Emulsion Formation) High concentration of salts or surfactants.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period.
Crystals Do Not Form During Recrystallization Solution is not supersaturated. Presence of impurities inhibiting crystallization.- Concentrate the solution to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to induce crystallization.[4] - Add a seed crystal of the pure product.[4] - Try a different solvent or a solvent/anti-solvent system.[4]

Experimental Protocols

General Aqueous Workup Procedure for Sulfonamide Synthesis

This protocol describes a standard aqueous workup for a reaction between this compound and a primary or secondary amine to form a sulfonamide.

Step-by-Step Methodology:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (2 x 50 mL) - to remove excess amine.

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL) - to remove the sulfonic acid byproduct.

    • Brine (1 x 50 mL) - to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid sulfonamides.[4]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the sulfonamide is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.[4]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of the chosen hot solvent.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4] Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Workup Workflow Diagram

Workup_Workflow start Reaction Mixture quench Quench with Cold Water/NaHCO3 start->quench Hydrolyzes excess sulfonyl chloride extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid Removes excess amine wash_base Wash with Sat. NaHCO3 wash_acid->wash_base Removes sulfonic acid byproduct wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify crude_product->purify recrystallization Recrystallization purify->recrystallization If solid chromatography Column Chromatography purify->chromatography If oil or impurities remain pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: A typical workup workflow for sulfonamide synthesis.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction check_conditions Were anhydrous conditions used? check_reaction->check_conditions Yes optimize_reaction Optimize reaction time and temperature. check_reaction->optimize_reaction No check_workup Was the workup performed quickly and at low temp? check_conditions->check_workup Yes use_dry_reagents Use dry solvents and reagents under inert atmosphere. check_conditions->use_dry_reagents No modify_workup Minimize contact with water during workup. check_workup->modify_workup No end Yield Improved check_workup->end Yes optimize_reaction->start use_dry_reagents->start modify_workup->start

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Strategies for the Removal of Unreacted 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and removal of unreacted 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges encountered during organic synthesis.

Introduction: Why Proper Removal is Critical

This compound is a reactive intermediate crucial for the synthesis of various sulfonamide-containing compounds.[1][2] However, its presence as an unreacted starting material in a crude reaction mixture can lead to significant challenges in downstream processing and purification. The similar polarity of the sulfonyl chloride to many target products can complicate chromatographic separation, and its reactive nature can interfere with subsequent synthetic steps.[3] Therefore, its effective removal is paramount to ensure the purity, safety, and integrity of the final product.[4]

This guide provides a series of troubleshooting questions and detailed protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary purification attempt by silica gel chromatography shows co-elution of my desired product with the unreacted sulfonyl chloride. What is the underlying issue and how can I resolve this?

Answer:

This is a common issue arising from the similar polarities of your target molecule and this compound. To overcome this, the most effective strategy is to chemically modify (quench) the unreacted sulfonyl chloride into a derivative with a significantly different polarity, making chromatographic separation straightforward.[3]

The rationale behind this method is to react the electrophilic sulfonyl chloride with a nucleophilic amine to form a stable and more polar sulfonamide. This new compound will have a much lower retention factor (Rf) on silica gel compared to the less polar sulfonyl chloride.

Experimental Protocol: Amine Quench

  • Cool the Reaction Mixture: After confirming the consumption of your primary nucleophile (e.g., via TLC or LC-MS), cool the reaction mixture to 0-10 °C in an ice bath. This minimizes potential side reactions.

  • Add the Amine: Slowly add a simple, low molecular weight primary or secondary amine (e.g., diethylamine, propylamine, or an aqueous solution of ammonia) in excess (typically 2-3 equivalents relative to the initial charge of the sulfonyl chloride).

  • Stir: Allow the reaction to stir vigorously for 15-30 minutes. Vigorous stirring is crucial to ensure complete mixing.[3]

  • Monitor Progress: Check for the complete disappearance of the this compound spot by TLC. The newly formed sulfonamide should appear as a baseline or very low Rf spot.

  • Aqueous Work-up: Proceed with a standard aqueous work-up. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash with water and brine. The highly polar sulfonamide will either be extracted into the aqueous layer or remain at the baseline during subsequent chromatography.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]

This method involves the hydrolysis of the sulfonyl chloride to form the highly water-soluble sulfonic acid. This is particularly effective if your desired product has low water solubility.

Experimental Protocol: Basic Aqueous Hydrolysis

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-10 °C in an ice bath.

  • Quench with Base: Slowly and carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6]

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously for 30-60 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The resulting sodium 5-chloro-2-methoxy-4-methylbenzenesulfonate salt will be in the aqueous layer.

  • Wash: Wash the organic layer sequentially with water and brine to remove any remaining salt.

  • Isolate Product: Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the crude product, now free of the sulfonyl chloride.

  • Causality Note: Sulfonyl chlorides react with water to form sulfonic acids.[7][8] The rate of this hydrolysis can be increased by the presence of a base, which also neutralizes the HCl byproduct.[9]

Q2: My product contains functional groups (e.g., esters, Boc-protecting groups) that are sensitive to basic or nucleophilic conditions. How can I remove the unreacted sulfonyl chloride without degrading my product?

Answer:

Product stability is a critical consideration. In such cases, methods that avoid strong bases or nucleophiles are necessary.

Polymer-bound scavenger resins, such as aminomethyl polystyrene, provide an excellent method for selectively removing reactive species from a solution under neutral conditions. The unreacted sulfonyl chloride binds to the resin, and the resulting polymer-bound sulfonamide is easily removed by filtration.[3]

Experimental Protocol: Scavenger Resin

  • Select Resin: Choose a suitable scavenger resin (e.g., aminomethyl polystyrene).

  • Add to Mixture: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the crude reaction mixture.

  • Stir: Allow the suspension to stir at room temperature. Reaction times can vary, so monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

For some sulfonyl chlorides, scrubbing with an aqueous solution of hydrochloric acid can be an effective method to remove the more water-soluble sulfonic acid that may have formed from incidental hydrolysis during the reaction.[10][11] This method is suitable for products that are stable to acidic conditions.

Experimental Protocol: Acidic Wash

  • Dilute: Dilute the crude reaction mixture with a suitable organic solvent.

  • Wash: Transfer to a separatory funnel and wash with 1M HCl.

  • Separate and Dry: Separate the layers and dry the organic phase over an anhydrous salt before concentrating.

Q3: I have successfully quenched the excess sulfonyl chloride, but my final product is still impure after chromatography. What are my options for further purification?

Answer:

If chromatographic purification is insufficient, recrystallization is a powerful technique for obtaining highly pure crystalline solids.

The success of recrystallization depends on the selection of an appropriate solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

General Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes).[5]

  • Dissolve: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator. Slow cooling is crucial for the formation of pure crystals.[12]

  • Isolate Crystals: Collect the crystals by filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification Method Principle Best For Considerations
Amine Quench Conversion to a polar sulfonamide.Products that are stable to amines and where a significant polarity difference is needed.The resulting sulfonamide needs to be removed.
Aqueous Hydrolysis Conversion to a water-soluble sulfonic acid salt.Water-insoluble products.Not suitable for base-sensitive compounds.
Scavenger Resin Covalent binding to a solid support.Sensitive products that cannot tolerate basic or nucleophilic quenchers.Can be more expensive; requires optimization of reaction time.
Recrystallization Differential solubility of product and impurities.Crystalline solid products.Requires finding a suitable solvent system; some product loss is inevitable.

Visualizing the Workflow: A Logic Diagram for Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate removal strategy.

Removal_Strategy start Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) co_elution Does the sulfonyl chloride co-elute with the product? start->co_elution product_stability Is the product sensitive to basic/nucleophilic conditions? amine_quench Amine Quench (Forms Polar Sulfonamide) product_stability->amine_quench No hydrolysis Aqueous Hydrolysis (Forms Sulfonic Acid Salt) product_stability->hydrolysis No scavenger_resin Use Scavenger Resin product_stability->scavenger_resin Yes co_elution->product_stability Yes chromatography Column Chromatography co_elution->chromatography No amine_quench->chromatography hydrolysis->chromatography scavenger_resin->chromatography recrystallization Recrystallization chromatography->recrystallization Further purification needed pure_product Pure Product chromatography->pure_product Sufficiently pure recrystallization->pure_product

Caption: Decision workflow for removing unreacted sulfonyl chloride.

Safety & Handling Precautions

This compound is classified as an irritant.[13] All sulfonyl chlorides are moisture-sensitive and can release corrosive hydrogen chloride gas upon contact with water.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][15]

  • Handling: Handle the compound in a well-ventilated fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Storage: Store in a cool, dry place away from moisture.[16]

  • Spills: In case of a spill, cover with a dry, inert material such as sand or soda ash and place in a covered container for disposal. Do not use water.[4]

References

Impact of steric hindrance in 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 889939-48-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions regarding the use of this versatile reagent. The unique substitution pattern on the aromatic ring of this compound introduces significant steric considerations that can influence reaction outcomes. This guide will delve into these effects to help you optimize your synthetic protocols.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.[2][3]

The benzene ring is substituted with a chlorine atom, a methoxy group, and a methyl group. The arrangement of these substituents, particularly the methoxy group at the C2 position (ortho to the sulfonyl chloride), creates a sterically hindered environment around the reactive sulfonyl group. This steric hindrance is a critical factor that must be considered when designing synthetic routes utilizing this compound.

Below is a diagram illustrating the structure of this compound and the potential steric hindrance around the sulfonyl chloride group.

Caption: Steric hindrance around the sulfonyl chloride group.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a primary amine to form a sulfonamide proceeding slower than expected?

A1: The reduced reaction rate is likely due to the steric hindrance posed by the ortho-methoxy group. The methoxy group is in close proximity to the sulfonyl chloride functional group, which can physically block the approaching amine nucleophile. This steric clash increases the activation energy of the reaction, thereby slowing it down. For sterically hindered amines, this effect will be even more pronounced.[4]

Q2: I am observing low yields when using a secondary amine as a nucleophile. What could be the cause?

A2: Secondary amines are inherently more sterically demanding than primary amines. The combination of the steric bulk from the secondary amine and the hindered nature of this compound can significantly impede the reaction. This often results in lower yields or the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times). In some cases, the reaction may not proceed to completion at all.[4]

Q3: Are there any alternative reaction conditions I can use to improve the yield and reaction rate with hindered amines?

A3: Yes, several strategies can be employed:

  • Higher Temperatures: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, helping them to overcome the activation energy barrier imposed by steric hindrance.

  • Use of a Stronger, Non-Nucleophilic Base: A strong, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity without competing in the main reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are slow under conventional heating.

  • Choice of Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO can help to stabilize charged intermediates and may facilitate the reaction.

Q4: Can the electronic effects of the substituents also play a role in the reactivity of this compound?

A4: Absolutely. While steric hindrance is a major factor, electronic effects also contribute:

  • Methoxy Group (-OCH3): This is an electron-donating group through resonance and electron-withdrawing through induction. Its overall effect is electron-donating, which can slightly decrease the electrophilicity of the sulfonyl sulfur, potentially slowing down the reaction.

  • Chlorine Atom (-Cl): This is an electron-withdrawing group through induction, which increases the electrophilicity of the sulfonyl sulfur and can help to counteract the effect of the methoxy group to some extent.

  • Methyl Group (-CH3): This is a weak electron-donating group through induction.

The interplay of these electronic effects will modulate the overall reactivity of the sulfonyl chloride.

Q5: I am seeing a side product that I cannot identify. What are the likely impurities or side reactions?

A5: Common side reactions with sulfonyl chlorides include:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents.

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), the sulfonyl chloride can react to form a sulfonate ester.

  • Elimination Reactions: While less common for aromatic sulfonyl chlorides, under strongly basic conditions with certain substrates, elimination reactions can occur.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no conversion to sulfonamide 1. Insufficient reaction temperature or time. 2. Steric hindrance from a bulky amine. 3. Deactivated amine nucleophile. 4. Impure starting materials.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 2. Consider using a less sterically hindered amine if the structure of your target molecule allows. 3. Use a stronger, non-nucleophilic base to activate the amine. 4. Ensure the purity of your sulfonyl chloride and amine.
Formation of multiple products 1. Presence of water leading to hydrolysis. 2. Reaction with a nucleophilic solvent. 3. Competing side reactions due to high temperatures.1. Use anhydrous solvents and reagents. Dry your glassware thoroughly. 2. Switch to a non-nucleophilic solvent like dichloromethane, acetonitrile, or toluene. 3. Optimize the reaction temperature to favor the desired product formation.
Difficulty in purifying the product 1. Unreacted starting materials. 2. Formation of the corresponding sulfonic acid from hydrolysis.1. Drive the reaction to completion using the strategies mentioned above. 2. During workup, a basic wash (e.g., with aqueous sodium bicarbonate) can help remove the acidic sulfonic acid impurity.

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This is a general protocol that may require optimization depending on the specific amine used.

  • To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL/mmol of amine) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating (e.g., 40 °C).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine + Base in Anhydrous Solvent Addition Slow Addition at 0 °C Amine->Addition SulfonylChloride 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride in Anhydrous Solvent SulfonylChloride->Addition Stirring Stir at Room Temp (or Heat if needed) Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify

Caption: General workflow for sulfonamide synthesis.

Concluding Remarks

The reactivity of this compound is significantly influenced by the steric hindrance imposed by its ortho-methoxy group. Understanding and anticipating these steric effects is crucial for the successful design and execution of synthetic routes involving this reagent. By carefully selecting reaction partners, optimizing reaction conditions, and employing appropriate analytical monitoring, researchers can effectively utilize this compound to synthesize a wide array of valuable sulfonamides.

References

Validation & Comparative

A Senior Application Scientist's Guide to ¹H NMR Analysis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth analysis of the reaction products of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, focusing on the application of ¹H NMR spectroscopy for unambiguous product identification and comparison. We will delve into the expected outcomes of reactions with primary amines, secondary amines, and alcohols, offering both theoretical understanding and practical, field-proven insights.

Introduction to the Core Reagent: this compound

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 5-chloro-2-methoxy-4-methylbenzenesulfonyl group into molecules. This moiety can be found in various compounds of pharmaceutical interest. The reactivity of the sulfonyl chloride group (-SO₂Cl) makes it an excellent electrophile, readily reacting with nucleophiles such as amines and alcohols.

Predicted ¹H NMR Spectral Data for this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic H (H-3)~7.0 - 7.2SingletPositioned between the methoxy and methyl groups.
Aromatic H (H-6)~7.8 - 8.0SingletPositioned between the chloro and sulfonyl chloride groups.
Methoxy (-OCH₃)~3.9 - 4.1SingletElectron-donating group, typically upfield.
Methyl (-CH₃)~2.3 - 2.5SingletAttached directly to the aromatic ring.

Reaction Pathways and Product Comparison

The primary reactions of this compound involve nucleophilic substitution at the sulfonyl group. This guide will focus on two key reaction classes: sulfonamide formation with amines and sulfonate ester formation with alcohols.

Visualizing the Reaction Pathways

Reaction_Pathways reagent 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride sulfonamide Sulfonamide Product reagent->sulfonamide Base (e.g., Pyridine) sulfonate_ester Sulfonate Ester Product reagent->sulfonate_ester Base (e.g., Pyridine) amine Primary or Secondary Amine (R¹R²NH) amine->sulfonamide alcohol Alcohol (R³OH) alcohol->sulfonate_ester

Caption: General reaction schemes for the formation of sulfonamides and sulfonate esters.

In-Depth ¹H NMR Analysis of Reaction Products

The power of ¹H NMR spectroscopy lies in its ability to provide detailed structural information. By analyzing the chemical shifts, multiplicities, and integration of the proton signals, we can confidently identify the structure of the reaction products and differentiate between them.

Reaction with a Primary Amine (e.g., Benzylamine)

The reaction with a primary amine, such as benzylamine, results in the formation of a secondary sulfonamide.

Expected Product: N-Benzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Diagnostic Features
-SO₂NH-5.0 - 6.0 (broad)Singlet1HBroad signal due to quadrupolar relaxation and potential hydrogen bonding. Disappears upon D₂O exchange.
Aromatic H (H-6)7.6 - 7.8Singlet1HDownfield shift due to the anisotropic effect of the sulfonyl group.
Benzyl Aromatic Hs7.2 - 7.4Multiplet5HCharacteristic signals of a monosubstituted benzene ring.
Aromatic H (H-3)6.8 - 7.0Singlet1HUpfield of H-6 due to the electron-donating methoxy group.
Benzyl -CH₂-4.2 - 4.4Doublet2HCoupled to the -NH proton. Collapses to a singlet upon D₂O exchange.
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Methyl (-CH₃)2.2 - 2.4Singlet3H
Reaction with a Secondary Amine (e.g., Piperidine)

A secondary amine, like piperidine, will form a tertiary sulfonamide.

Expected Product: 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperidine

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Diagnostic Features
Aromatic H (H-6)7.5 - 7.7Singlet1H
Aromatic H (H-3)6.8 - 7.0Singlet1H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Piperidine α-CH₂3.0 - 3.2Multiplet4HProtons adjacent to the nitrogen are deshielded.
Methyl (-CH₃)2.2 - 2.4Singlet3H
Piperidine β,γ-CH₂1.5 - 1.7Multiplet6HOverlapping signals for the remaining piperidine protons.

Comparison Highlight: The most significant difference in the ¹H NMR spectra of the primary and secondary amine products is the absence of the -SO₂NH- proton signal and the change in the multiplicity of the protons on the carbon adjacent to the nitrogen in the amine moiety.

Reaction with an Alcohol (e.g., Methanol)

The reaction with an alcohol, such as methanol, in the presence of a base, yields a sulfonate ester.

Expected Product: Methyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Diagnostic Features
Aromatic H (H-6)7.7 - 7.9Singlet1H
Aromatic H (H-3)6.9 - 7.1Singlet1H
Methoxy (-OCH₃) on ring3.9 - 4.1Singlet3H
Ester Methoxy (-SO₃CH₃)3.6 - 3.8Singlet3HA new, distinct singlet for the methyl ester protons.
Methyl (-CH₃)2.3 - 2.5Singlet3H

Comparison Highlight: The key diagnostic signal for the formation of the sulfonate ester is the appearance of a new singlet corresponding to the protons of the alcohol's alkyl group, in this case, the methyl group of methanol. This signal will have a chemical shift characteristic of a sulfonate ester.

Experimental Protocols

To ensure the reproducibility and accuracy of your results, the following detailed protocols are provided.

General Protocol for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow start Start dissolve_amine Dissolve amine (1.0 eq) and base (e.g., pyridine, 1.2 eq) in anhydrous CH₂Cl₂ start->dissolve_amine cool Cool to 0 °C (ice bath) dissolve_amine->cool add_sulfonyl_chloride Add a solution of 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise cool->add_sulfonyl_chloride react Stir at room temperature for 2-4 hours (Monitor by TLC) add_sulfonyl_chloride->react workup Aqueous Workup: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with brine react->workup dry_concentrate Dry over Na₂SO₄, filter, and concentrate workup->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify characterize Characterize by ¹H NMR, ¹³C NMR, MS purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of sulfonamides.

Detailed Steps:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Sulfonate Ester Synthesis

The protocol for the synthesis of sulfonate esters is analogous to that for sulfonamides, with the amine being replaced by the corresponding alcohol. The reaction may require slightly longer reaction times or gentle heating to proceed to completion, depending on the reactivity of the alcohol.

Trustworthiness Through Self-Validating Systems

The protocols described above are designed to be self-validating. The sequential washing steps in the workup are crucial for removing unreacted starting materials and byproducts. For instance, the 1M HCl wash removes the basic catalyst (e.g., pyridine), while the saturated NaHCO₃ wash removes any remaining acidic species. The final characterization by ¹H NMR provides the ultimate validation of the product's identity and purity. The presence of the expected signals, with the correct chemical shifts, multiplicities, and integrations, confirms the successful synthesis.

A Comparative Guide to the Reactivity of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic organic chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse arsenal of sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a benchmark due to its versatility and moderate reactivity.[1][2] However, the demand for fine-tuning reaction kinetics and accessing novel molecular architectures necessitates the exploration of more nuanced reagents. This guide provides an in-depth technical comparison of the reactivity of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride with the widely used tosyl chloride. We will delve into the electronic factors governing their reactivity, present a framework for their experimental comparison, and provide detailed protocols for their application.

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is, in turn, modulated by the electronic nature of the substituents on the aromatic ring.[3][4] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, rendering the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to attenuated reactivity.[5]

Structural and Electronic Analysis

A thorough understanding of the electronic contributions of the substituents on each molecule is paramount to predicting their relative reactivity.

Tosyl Chloride (4-methylbenzenesulfonyl chloride):

Tosyl chloride possesses a single methyl group at the para position of the benzene ring. The methyl group is a weak electron-donating group (+I effect), which slightly reduces the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.[4]

This compound:

This molecule presents a more complex substitution pattern with a combination of electron-donating and electron-withdrawing groups:

  • Chloro group (at C5): The chloro substituent is an electron-withdrawing group (-I effect) due to its high electronegativity.[6]

  • Methoxy group (at C2): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing inductively (-I effect) but is a strong electron-donating group through resonance (+R effect).[7] In the context of reactivity at the sulfonyl chloride group, the resonance effect, which increases electron density on the ring, is a significant factor.

  • Methyl group (at C4): As in tosyl chloride, the methyl group is a weak electron-donating group (+I effect).[7]

Predicted Reactivity:

The net electronic effect on the electrophilicity of the sulfonyl sulfur in this compound is a balance of these competing influences. The strongly electron-withdrawing chloro group will significantly enhance reactivity. While the methoxy and methyl groups are electron-donating, their positions relative to the sulfonyl chloride group and to each other will modulate the overall effect. Given the presence of the potent electron-withdrawing chloro group, it is hypothesized that This compound will be more reactive than tosyl chloride . The electron-donating methyl group in tosyl chloride serves to slightly deactivate the molecule towards nucleophilic attack.

Quantitative Reactivity Comparison: A Proposed Experimental Design

To empirically validate the predicted difference in reactivity, a kinetic study can be designed to measure the rate of reaction of both sulfonyl chlorides with a model nucleophile, such as benzyl alcohol, under identical conditions.

Table 1: Physical and Chemical Properties
PropertyThis compoundTosyl Chloride
CAS Number 889939-48-4[8]98-59-9[9]
Molecular Formula C₈H₈Cl₂O₃S[8]C₇H₇ClO₂S[1]
Molecular Weight 255.12 g/mol [8]190.65 g/mol
Appearance White to off-white solidWhite crystalline solid[9]
Melting Point 126-128 °C67-69 °C
Experimental Protocol: Comparative Tosylation of Benzyl Alcohol

This protocol outlines a method to compare the reaction rates by monitoring the consumption of the starting alcohol via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Benzyl alcohol

  • This compound

  • Tosyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks, each equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cooling: Cool both reaction mixtures to 0 °C in an ice bath.

  • Base Addition: To each flask, add pyridine (1.5 eq.) and stir for 5 minutes.

  • Sulfonyl Chloride Addition: To the first flask, add this compound (1.2 eq.) portion-wise. To the second flask, add tosyl chloride (1.2 eq.) portion-wise. Start a timer immediately after the addition.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture and quench it with a saturated solution of NaHCO₃. Extract the organic components with a small amount of DCM and spot on a TLC plate or analyze by HPLC.

  • Work-up (after completion or at a designated time point): Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10][11]

  • Analysis: Compare the rate of disappearance of the benzyl alcohol spot/peak and the appearance of the corresponding tosylate product spot/peak for both reactions. The reaction that shows a faster consumption of the starting material is the more reactive system. For a more quantitative analysis, HPLC peak areas can be used to determine the concentration of reactants and products over time, allowing for the calculation of reaction rate constants.

Expected Results and Data Interpretation

Based on the electronic arguments, the reaction with this compound is expected to proceed at a faster rate than the reaction with tosyl chloride. This would be observed as a more rapid disappearance of the benzyl alcohol spot on the TLC plate and a faster increase in the product peak area in the HPLC chromatogram.

Table 2: Hypothetical Comparative Kinetic Data
Time (minutes)% Conversion (this compound)% Conversion (Tosyl Chloride)
154525
307548
609570
120>9992

Note: This data is hypothetical and for illustrative purposes. Actual results would be determined experimentally.

Visualization of Concepts

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to neutralize the HCl byproduct.

Caption: General mechanism for the tosylation of an alcohol.

Experimental Workflow

Experimental Workflow Start Start: Prepare two parallel reactions Setup Dissolve Benzyl Alcohol in DCM Start->Setup Cool Cool to 0 °C Setup->Cool Base Add Pyridine Cool->Base Reagent_A Add 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride Base->Reagent_A Reagent_B Add Tosyl Chloride Base->Reagent_B Monitor Monitor reaction progress (TLC/HPLC) Reagent_A->Monitor Reagent_B->Monitor Workup Aqueous Work-up Monitor->Workup Analysis Analyze product and compare rates Workup->Analysis End Conclusion Analysis->End

Caption: Workflow for comparing sulfonyl chloride reactivity.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of substituted aromatic sulfonyl chlorides. The presence of a strong electron-withdrawing chloro group in this compound is expected to render it a more reactive sulfonylating agent than the electron-donating methyl-substituted tosyl chloride. This enhanced reactivity can be advantageous in reactions involving less nucleophilic substrates or when faster reaction times are desired. However, for applications requiring greater selectivity or milder reaction conditions, the less reactive tosyl chloride may remain the reagent of choice. The experimental protocol outlined in this guide provides a clear and reliable method for empirically determining the reactivity profile of these and other sulfonyl chlorides, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.

References

A Senior Application Scientist's Guide to LC-MS for Purity Analysis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of purity for novel chemical entities is not merely a regulatory formality but a cornerstone of scientific validity. For researchers and drug development professionals, the integrity of their findings and the safety of potential therapeutics hinge on the accurate characterization of synthesized molecules. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride and its derivatives, offering a robust framework for methodological selection and experimental design.

The Criticality of Purity in Drug Development

This compound serves as a vital building block in the synthesis of a diverse range of biologically active sulfonamides.[1] The sulfonyl chloride functional group is highly reactive, readily forming sulfonamides upon reaction with primary and secondary amines.[2] However, this reactivity also predisposes the molecule to hydrolysis and other side reactions, potentially leading to the formation of impurities that can confound biological assays and introduce safety risks. Therefore, a highly sensitive and specific analytical technique is paramount for ensuring the purity of these derivatives.

Comparative Analysis of Purity Determination Techniques

While several analytical methods can be employed for purity assessment, each possesses distinct advantages and limitations. The choice of technique is often dictated by the specific requirements of the analysis, including the need for quantitation, structural elucidation of impurities, and throughput.

TechniquePrincipleKey Performance CharacteristicsAdvantagesLimitations
LC-MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.[3]High sensitivity and selectivity, provides molecular weight information.[4]Ideal for identifying unknown impurities and confirming the molecular weight of the main component.[5]Response can be compound-dependent, may require authentic standards for accurate quantification.[6]
HPLC-UV Separation by high-performance liquid chromatography with detection via UV absorbance.[7]Robust and reproducible, excellent for quantitative analysis of the main component.[8]"Gold standard" for routine quality control and purity quantification when a reference standard is available.[8]May not detect impurities that lack a UV chromophore or co-elute with the main peak.[9] Potential for on-column photo-oxidation artifacts.[10]
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.[11]A primary ratio method that does not require a reference standard of the analyte.[12][13]Provides absolute quantification and structural information simultaneously.[14]Lower sensitivity compared to LC-MS, may not detect trace-level impurities.[11]
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[15]High resolution for volatile and thermally stable compounds.Suitable for analyzing volatile impurities.Requires derivatization for non-volatile sulfonyl chlorides, which can introduce analytical variability.[15][16]

From a holistic perspective, LC-MS emerges as a uniquely powerful tool, offering a synergistic combination of separation and mass-based detection that is particularly well-suited for the complex analytical challenges posed by reactive molecules like sulfonyl chlorides.

The LC-MS Workflow: A Step-by-Step Protocol

The following protocol outlines a robust LC-MS method for the purity analysis of this compound derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Acetonitrile) Injection Inject 5 µL Sample->Injection Standard Prepare Calibration Standards (e.g., 0.1, 1, 10, 100 µg/mL) Standard->Injection Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Injection->Column MobilePhase Gradient Elution: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Ionization Electrospray Ionization (ESI) Positive Mode MobilePhase->Ionization Eluent Transfer Analyzer Full Scan (m/z 100-1000) Data-Dependent MS/MS Ionization->Analyzer Integration Integrate Peaks Analyzer->Integration Data Acquisition Purity Calculate % Purity (Area Percent Normalization) Integration->Purity Identification Identify Impurities (Mass & Fragmentation) Integration->Identification Impurity_Formation Target 5-Chloro-2-methoxy-4- methylbenzenesulfonyl chloride (C8H8Cl2O3S, MW: 255.12) Hydrolysis Sulfonic Acid Impurity (C8H9ClO4S, MW: 236.67) Target->Hydrolysis Hydrolysis (H2O) Sulfonamide Desired Sulfonamide Derivative Target->Sulfonamide Amination Amine Primary/Secondary Amine (R-NH2 / R1R2-NH) Amine->Sulfonamide

References

A Comparative Guide to the Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives, particularly sulfonamides, are integral scaffolds in drug discovery due to their diverse biological activities. The precise arrangement of the chloro, methoxy, and methyl groups on the benzene ring allows for targeted modifications to fine-tune the physicochemical and pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive validation of two primary synthetic methodologies for this important building block, offering a comparative analysis to aid researchers in selecting the most suitable route for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the synthesis of downstream derivatives.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic routes to this compound are prevalent in organic synthesis: direct chlorosulfonation of a substituted aromatic precursor and the Sandmeyer-type reaction of a corresponding aniline. Each method presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product.

Method 1: Electrophilic Chlorosulfonation

This classic method involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of a suitable precursor, in this case, 1-chloro-4-methoxy-2-methylbenzene, via an electrophilic aromatic substitution reaction. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H).

Mechanism Rationale: The reaction proceeds through the in-situ generation of the highly electrophilic species, SO₂Cl⁺, from chlorosulfonic acid. The electron-donating methoxy and methyl groups on the aromatic ring activate it towards electrophilic attack, while the chloro group is a deactivating but ortho-, para-directing group. The regiochemical outcome of the sulfonation is dictated by the combined directing effects of these substituents.

Advantages:

  • Directness: This is a one-step synthesis from a readily available starting material.

  • Cost-Effectiveness: Chlorosulfonic acid is a relatively inexpensive reagent.

Challenges:

  • Harsh Conditions: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent, requiring careful handling. The reaction can be highly exothermic.

  • Regioselectivity Issues: The presence of multiple substituents on the aromatic ring can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.

  • Byproduct Formation: A common byproduct is the corresponding sulfonic acid, which can arise from the hydrolysis of the sulfonyl chloride during workup.

Method 2: Sandmeyer-Type Reaction

A more modern and often higher-yielding approach involves the diazotization of an aromatic amine, 5-chloro-2-methoxy-4-methylaniline, followed by a copper-catalyzed reaction with sulfur dioxide. A significant advancement in this area is the use of stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), which improves the safety and handling of the reaction.[1][2]

Mechanism Rationale: The primary amine is first converted to a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then subjected to a copper(I)-catalyzed reaction with sulfur dioxide (or its surrogate). This reaction is believed to proceed through a radical mechanism, where the diazonium group is replaced by the -SO₂Cl group with high regioselectivity.[3]

Advantages:

  • High Regioselectivity: The position of the sulfonyl chloride group is precisely determined by the position of the amino group in the starting aniline.

  • Milder Conditions: Modern protocols using SO₂ surrogates like DABSO are generally safer and more controlled than traditional chlorosulfonation.[1][2]

  • Higher Yields: For complex substrates, the Sandmeyer-type reaction often provides higher yields of the desired product with fewer isomeric impurities.[1]

Challenges:

  • Multi-step Process: This route requires the synthesis or procurement of the corresponding aniline precursor, adding an extra step to the overall sequence.

  • Diazonium Salt Instability: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control during their formation and subsequent reaction.

Experimental Validation and Protocols

To provide a practical comparison, we outline detailed experimental protocols for both synthetic routes.

Method 1: Chlorosulfonation of 1-Chloro-4-methoxy-2-methylbenzene

This protocol is adapted from the general procedure for the chlorosulfonation of aromatic compounds.[4]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place 1-chloro-4-methoxy-2-methylbenzene (1 equivalent).

  • Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a mixture of ethyl acetate and hexane.

Expected Yield and Purity: Based on analogous reactions, the expected yield for this method can vary significantly (40-70%) depending on the precise reaction conditions and the efficiency of the purification. The primary impurity is the corresponding sulfonic acid.

Method 2: Sandmeyer-Type Synthesis from 5-Chloro-2-methoxy-4-methylaniline

This protocol utilizes the modern approach with DABSO as a stable SO₂ surrogate.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-methoxy-4-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile.

  • Diazotization: Add an aqueous solution of a strong acid (e.g., HCl, 2-3 equivalents). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (catalytic amount, e.g., 0.1 equivalents) and DABSO (1.2 equivalents) in acetonitrile.

  • Reaction: Slowly add the cold diazonium salt solution to the DABSO/CuCl solution. A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel.

Expected Yield and Purity: This method is expected to provide a higher yield (typically >70%) and purity compared to the chlorosulfonation route, with minimal formation of regioisomers.[1]

Data Summary and Comparison

ParameterMethod 1: ChlorosulfonationMethod 2: Sandmeyer-Type Reaction
Starting Material 1-Chloro-4-methoxy-2-methylbenzene5-Chloro-2-methoxy-4-methylaniline
Key Reagents Chlorosulfonic acidSodium nitrite, DABSO, Copper(I) chloride
Number of Steps OneTwo (including aniline synthesis)
Typical Yield 40-70%>70%
Purity Profile May contain regioisomers and sulfonic acidHigh purity, minimal isomeric impurities
Safety Considerations Highly corrosive and exothermicDiazonium salts can be unstable

Synthesis of Derivatives: Expanding the Chemical Space

The utility of this compound lies in its ability to be readily converted into a variety of derivatives, most notably sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base is a robust and high-yielding method for the synthesis of sulfonamides.[5][6]

General Protocol for Sulfonamide Synthesis:

  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • Add a base (e.g., triethylamine or pyridine, 1.2-2 equivalents).

  • Cool the mixture to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves washing the reaction mixture with dilute acid, water, and brine, followed by drying and evaporation of the solvent.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Synthesis of Sulfonate Esters

The reaction with alcohols or phenols, typically in the presence of a base, affords the corresponding sulfonate esters.

General Protocol for Sulfonate Ester Synthesis:

  • Dissolve the alcohol or phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the mixture to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and purification are similar to that for sulfonamides.

Characterization and Validation

The synthesized this compound and its derivatives should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the S=O stretches in the sulfonyl chloride and sulfonamide moieties.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound. The reported melting point for this compound is 128-129 °C.[7]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of the final product.

Conclusion and Recommendations

Both chlorosulfonation and the Sandmeyer-type reaction are viable methods for the synthesis of this compound.

  • For large-scale synthesis where cost is a primary concern and some level of isomeric impurity can be tolerated and removed, direct chlorosulfonation may be a suitable option. However, the hazardous nature of chlorosulfonic acid necessitates stringent safety precautions.

  • For research and development purposes , where high purity and regioselectivity are paramount, the Sandmeyer-type reaction using a stable SO₂ surrogate like DABSO is the recommended method.[1][2] While it involves an additional step, the superior yield, cleaner reaction profile, and milder conditions often outweigh this drawback.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, purity needs, available resources, and safety considerations. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Chlorosulfonation cluster_1 Method 2: Sandmeyer-Type Reaction cluster_2 Derivative Synthesis A 1-Chloro-4-methoxy- 2-methylbenzene B 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride A->B ClSO3H C 5-Chloro-2-methoxy- 4-methylaniline D Diazonium Salt Intermediate C->D NaNO2, HCl E 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride D->E DABSO, CuCl F 5-Chloro-2-methoxy-4-methyl- benzenesulfonyl chloride G Sulfonamides F->G R1R2NH, Base H Sulfonate Esters F->H R'OH, Base

Caption: Synthetic routes to this compound and its derivatives.

Experimental Workflow for Method Validation

Validation_Workflow start Select Synthesis Method synthesis Perform Synthesis start->synthesis workup Work-up and Isolation synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization purity Purity Analysis (HPLC/GC) characterization->purity purity->purification If Purity is Low derivatization Derivative Synthesis purity->derivatization If Purity is High final_product Validated Product derivatization->final_product

Caption: A generalized workflow for the synthesis, purification, and validation of the target compound.

References

A Researcher's Guide to Substituent Effects on Benzenesulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of how different electronic substituents on a benzene ring modulate the reactivity of the benzenesulfonyl chloride functional group. We will move beyond mere observation to dissect the underlying physical organic principles, supported by quantitative experimental data and a detailed, reproducible protocol for researchers aiming to validate these findings or apply them in their own work.

The Central Challenge: Tuning Electrophilicity at the Sulfonyl Center

Benzenesulfonyl chlorides are foundational reagents in modern chemistry, serving as precursors to a vast array of sulfonamides, sulfonates, and other sulfur-containing molecules critical in drug development and materials science.[1][2] The core of their utility lies in the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. However, the intrinsic reactivity of the parent molecule is not always optimal. For applications requiring rapid conjugation, enhanced reactivity is needed. Conversely, for complex, multi-step syntheses, a more moderate, selective reactivity might be essential to prevent side reactions.

The ability to predictably tune this reactivity is paramount. This guide demonstrates how the strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring provides a reliable mechanism for controlling the reaction kinetics at the sulfonyl chloride moiety.

Fundamental Principles: The Interplay of Inductive and Resonance Effects

The influence of a substituent is not a monolithic effect but rather a combination of two primary electronic forces transmitted through the molecule's framework.[3][4]

  • Inductive Effect (-/+I): This is an electrostatic effect propagated through the sigma (σ) bonds. Electronegative substituents (like -NO₂, -Br) pull electron density away from the ring (-I effect), while alkyl groups tend to push electron density toward the ring (+I effect).[3]

  • Resonance Effect (-/+R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs (like -OCH₃) can donate electron density into the ring (+R effect), whereas groups with π-bonds to electronegative atoms (like -NO₂) can withdraw electron density from the ring (-R effect).[4]

The net effect of a substituent is the vector sum of these two forces, which dictates the overall electron density at the sulfonyl reaction center. An increase in electron-withdrawing character on the ring depletes electron density from the sulfur atom, making it more electrophilic and thus more reactive toward nucleophiles. Conversely, electron-donating groups increase electron density at the sulfur, dampening its electrophilicity and slowing the reaction.

Caption: Logical flow of substituent electronic effects on reactivity.

A Comparative Kinetic Study: The Solvolysis of Substituted Benzenesulfonyl Chlorides

To quantify these effects, we turn to a classic physical organic chemistry experiment: the solvolysis (reaction with a solvent, in this case, water) of a series of 4-substituted benzenesulfonyl chlorides. Water serves as a consistent, weak nucleophile, allowing for the subtle differences in substrate reactivity to be measured accurately. The reaction follows a bimolecular nucleophilic substitution (SN2-like) mechanism where the nucleophilic attack of water on the sulfur atom is the rate-determining step.[5][6]

Quantitative Data Summary

The following table summarizes the relative rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides. The data are correlated with the Hammett substituent constant (σ), a measure of the electronic-donating or -withdrawing character of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituent (p-X)Hammett Constant (σₚ)Nature of SubstituentRelative Rate Constant (k_rel)
-OCH₃-0.27Strong Electron-Donating (+R > -I)0.45
-CH₃-0.17Weak Electron-Donating (+I)0.76
-H0.00Reference1.00
-Br+0.23Weak Electron-Withdrawing (-I > +R)2.15
-NO₂+0.78Strong Electron-Withdrawing (-I, -R)15.8

Note: Relative rate constants are compiled and normalized from data reported in solvolysis studies.[1][7][8][9] Actual values vary with solvent and temperature, but the trend is consistently observed.

As predicted, a clear trend emerges: the rate of reaction increases as the electron-withdrawing strength of the para-substituent increases. The p-nitrobenzenesulfonyl chloride, with the most electron-withdrawing group, reacts over 30 times faster than the p-methoxy derivative. This strong positive correlation is captured graphically in a Hammett plot, which for this reaction series yields a positive ρ (rho) value, confirming that the reaction is accelerated by electron withdrawal from the reaction center.[1][5]

Caption: Generalized SN2-like mechanism for hydrolysis.

Experimental Protocol: Kinetic Monitoring by Conductimetry

To ensure trustworthiness and provide a self-validating system, we outline a robust protocol for measuring hydrolysis rates. The hydrolysis of a sulfonyl chloride produces two moles of strong acid (a sulfonic acid and HCl) for every mole of reactant.[7] This change in ionic concentration can be monitored with high precision using a conductivity meter, a method particularly suited for this system.[7]

Workflow Overview

Caption: Step-by-step workflow for kinetic analysis via conductimetry.

Detailed Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Purify all substituted benzenesulfonyl chlorides by recrystallization or distillation to ensure constant melting/boiling points.[7]

    • Prepare a ~0.1 M stock solution of the sulfonyl chloride in anhydrous dioxane.

    • Set up a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature (± 0.1 °C).

    • Calibrate a high-precision conductivity meter and probe using standard KCl solutions.

  • Kinetic Run:

    • Add a precise volume (e.g., 50.0 mL) of deionized water to the reaction vessel and allow it to thermally equilibrate for at least 20 minutes with gentle stirring.

    • Immerse the conductivity probe into the water and begin recording the baseline conductivity.

    • Using a microliter syringe, rapidly inject a small aliquot (e.g., 50 µL) of the sulfonyl chloride stock solution into the vigorously stirred water. This initiates the reaction (t=0).

    • Record the conductivity reading at regular intervals (e.g., every 15 seconds) until the value remains constant for at least 10 consecutive readings, indicating the reaction is complete.

  • Data Processing and Analysis:

    • Let C₀ be the initial conductivity, Cₜ be the conductivity at time t, and C∞ be the final conductivity.

    • Assuming pseudo-first-order kinetics (as water is in vast excess), the rate constant can be determined from the integrated rate law. A plot of ln(C∞ - Cₜ) versus time (t) will yield a straight line.

    • The slope of this line is equal to -kobs, where kobs is the observed pseudo-first-order rate constant.

    • Perform a linear regression on the data points (typically from 20% to 80% completion) to obtain the slope with high accuracy.

    • Repeat the entire procedure at least three times for each compound to ensure reproducibility and calculate the average rate constant and standard deviation.

Conclusion and Outlook

The experimental evidence unequivocally demonstrates that the reactivity of the benzenesulfonyl chloride scaffold is subject to predictable and tunable control via the electronic effects of aromatic substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfuryl center, leading to a significant acceleration in nucleophilic substitution reactions, while electron-donating groups have the opposite effect. This relationship is quantifiable and can be expertly leveraged by researchers in drug development and process chemistry to design reagents with tailored reactivity profiles, optimizing yields and minimizing side reactions in complex synthetic pathways.

References

A Comparative Guide to Substituted Benzenesulfonyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basics of the Sulfonyl Group

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the sulfonyl group (–SO₂–) is a cornerstone functional moiety. Its presence in a molecule can profoundly influence biological activity, solubility, and stability. Benzenesulfonyl chlorides are the primary reagents for introducing this group, serving as versatile tools for forming sulfonamides and sulfonate esters.[1][2] However, not all sulfonyl chlorides are created equal. The strategic placement of substituents on the aromatic ring dramatically alters the reagent's reactivity, offering chemists a tunable toolkit for a range of synthetic challenges.[3]

This guide moves beyond a simple catalog of reagents. It provides a comparative analysis of commonly employed substituted benzenesulfonyl chlorides, grounded in mechanistic principles and field-proven applications. We will dissect the causal relationships between structure and reactivity, offering researchers and drug development professionals the insights needed to make informed decisions in reagent selection, reaction optimization, and the strategic protection of functional groups.

The Reagents: A Spectrum of Reactivity

The reactivity of a benzenesulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This is, in turn, controlled by the electronic nature of the substituents on the benzene ring.[4][3] We will focus on three archetypal reagents that represent the spectrum from deactivated to highly activated.

Reagent Structure Abbreviation Key Feature Relative Reactivity
p-Toluenesulfonyl ChlorideCH₃C₆H₄SO₂ClTsClElectron-Donating Group (EDG): –CH₃Least Reactive
Benzenesulfonyl ChlorideC₆H₅SO₂ClBsClUnsubstituted (Baseline)Intermediate
p-Nitrobenzenesulfonyl ChlorideO₂NC₆H₄SO₂ClNsClElectron-Withdrawing Group (EWG): –NO₂Most Reactive

Mechanistic Underpinnings: The "Why" Behind Reactivity

The sulfonylation of a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic substitution mechanism at the sulfur center, analogous to nucleophilic acyl substitution.[2][5] The nucleophile attacks the electrophilic sulfur atom, forming a transient intermediate which then collapses, expelling the chloride ion as a good leaving group.

Caption: General mechanism of sulfonylation.

The crucial factor is the magnitude of the partial positive charge (δ+) on the sulfur atom. This is where the ring substituents play their decisive role.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (–NO₂) in NsCl pull electron density away from the sulfonyl group through inductive and resonance effects. This intensifies the electrophilicity of the sulfur atom, making it significantly more susceptible to nucleophilic attack and thus increasing the reaction rate.[4][6]

  • Electron-Donating Groups (EDGs): Conversely, the methyl group (–CH₃) in TsCl donates electron density to the ring, which slightly reduces the electrophilicity of the sulfur center.[3] This makes TsCl less reactive than its unsubstituted or EWG-substituted counterparts.

Substituent Effects Electronic Effects of Substituents cluster_ewg Increased Reactivity cluster_edg Decreased Reactivity node_ewg EWG (e.g., NO₂) S(δ++) node_edg EDG (e.g., CH₃) S(δ+) Text_EWG Strongly withdraws electron density, making sulfur highly electrophilic. Text_EDG Donates electron density, making sulfur less electrophilic. Fukuyama Deprotection cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cleavage cluster_2 Step 3: Protonation Nosylamide R₂N-SO₂-Ar-NO₂ Meisenheimer [Intermediate Complex] Nosylamide->Meisenheimer attacks S Thiolate PhS⁻ Amine R₂N⁻ Meisenheimer->Amine Amine leaves Byproduct PhS-SO₂-Ar-NO₂ FinalAmine R₂NH (Deprotected Amine) Amine->FinalAmine + H⁺ Alcohol Activation Workflow cluster_workflow Activation and Substitution Sequence A R-OH (Poor Leaving Group) B R-OTs (Excellent Leaving Group) A->B + TsCl, Pyridine C R-Nu (Substitution Product) B->C + Nucleophile (Nu⁻) (SN2 Reaction)

References

A Comparative Guide to Sulfonylating Agents for Amine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in drug discovery and development, the formation of sulfonamides is a cornerstone transformation. The sulfonamide moiety is a key structural feature in a multitude of therapeutic agents, valued for its ability to act as a stable hydrogen bond donor and acceptor, thereby influencing molecular recognition and pharmacokinetic properties. The selection of the appropriate sulfonylating agent is a critical decision that directly impacts reaction efficiency, yield, and scalability.

This guide provides a comparative analysis of common sulfonylating agents, focusing on their reactivity and yield in the sulfonylation of amines. We will explore the mechanistic nuances that dictate their performance and provide a standardized protocol for their evaluation, enabling researchers to make informed decisions for their specific synthetic challenges.

Overview of Common Sulfonylating Agents

The reactivity of a sulfonyl chloride (R-SO₂Cl) is profoundly influenced by the electronic nature of the 'R' group. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an amine, which generally leads to higher reaction rates and yields.[1] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]

Here are some of the most frequently employed sulfonylating agents in organic synthesis:

  • p-Toluenesulfonyl Chloride (TsCl): Often the first choice for many chemists, tosyl chloride is a stable, crystalline solid that is relatively easy to handle. The resulting tosylamides (Ts-amides) are highly stable, making them excellent protecting groups for amines that need to withstand harsh reaction conditions.[2]

  • Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is generally more reactive than TsCl. The resulting mesylamides (Ms-amides) are also very stable.[2] However, a key difference is the presence of acidic α-protons, which, in the presence of a strong base like triethylamine, can lead to the formation of a highly reactive "sulfene" intermediate (CH₂=SO₂).[3] This alternative reaction pathway can sometimes be advantageous but may also lead to side products.

  • 2-Nitrobenzenesulfonyl Chloride (NsCl): The presence of the strongly electron-withdrawing nitro group makes NsCl significantly more reactive than TsCl or MsCl.[2] This enhanced reactivity allows for the sulfonylation of even weakly nucleophilic amines. A major advantage of the nosyl group is its susceptibility to cleavage under mild conditions (e.g., using a thiol and base), making it a valuable protecting group in the synthesis of sensitive molecules.[2]

  • Benzenesulfonyl Chloride (BsCl): With an unsubstituted phenyl ring, benzenesulfonyl chloride's reactivity is a baseline for aromatic sulfonylating agents. It is generally less reactive than derivatives bearing electron-withdrawing groups.

  • (2-Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl): This agent provides another option for mild deprotection. The resulting SES-sulfonamide is stable but can be cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF).[2]

Factors Influencing Sulfonylation Yield

Achieving high yields in sulfonamide synthesis requires careful control of several experimental parameters.[4]

  • Base Selection: A base is required to neutralize the HCl generated during the reaction.[5] Common choices include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA). The choice of base can be critical; for instance, a strong, non-nucleophilic base is preferred to avoid competing reactions. Excessively strong bases can deprotonate the newly formed sulfonamide, potentially leading to an undesired second sulfonylation on primary amines.[6]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[5][6]

  • Temperature: Most sulfonylations are initiated at 0 °C to control the exothermic reaction and minimize side product formation, such as di-sulfonylation.[6] The reaction is then often allowed to warm to room temperature.[6]

  • Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution keeps the concentration of the electrophile low, which is crucial for selectively achieving mono-sulfonylation of primary amines.[6]

Comparative Analysis: A Model Reaction

To provide a clear comparison of yields, we present data for a standardized model reaction: the sulfonylation of benzylamine, a representative primary amine.

Experimental Protocol Workflow

The following diagram illustrates the general workflow for the comparative sulfonylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Benzylamine (1.0 eq) & Pyridine (1.5 eq) in anhydrous DCM cool Cool to 0 °C (Ice Bath) prep_amine->cool add_sulfonyl Add Sulfonylating Agent Solution Dropwise (30 min) cool->add_sulfonyl prep_sulfonyl Prepare Solution of Sulfonylating Agent (1.05 eq) in anhydrous DCM prep_sulfonyl->add_sulfonyl react Stir at 0 °C (1 hr), then Warm to RT (Stir 4-16 hr) add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify G cluster_pathways Reaction Pathways reagents Amine (R-NH₂) Sulfonyl Chloride (R'-SO₂Cl) sn2 Sₙ2-type Pathway Nucleophilic attack of amine on sulfur Expulsion of Cl⁻ (TsCl, NsCl, BsCl) reagents:f1->sn2 Pyridine sulfene Sulfene Pathway (with strong base) α-proton abstraction Elimination of Cl⁻ to form sulfene (CH₂=SO₂) Nucleophilic attack of amine on sulfene (MsCl) reagents:f1->sulfene Triethylamine intermediate [R-NH₂⁺-SO₂(R')-Cl⁻] or [R-NH-SO₂-R'] sn2->intermediate sulfene->intermediate product Sulfonamide (R-NHSO₂R') + HCl intermediate->product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 889939-48-4). The procedures outlined are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. This guide moves beyond a simple checklist, offering a deep dive into the chemical principles that inform these essential safety measures.

Immediate Hazard Profile & Core Safety Principles

This compound is a corrosive and water-reactive compound.[1] The primary hazards stem from its sulfonyl chloride functional group.

  • Corrosivity : The compound can cause severe skin burns and serious eye damage.[1][2]

  • Reactivity : It reacts exothermically with water, moisture, and bases.[1] This hydrolysis reaction is a critical consideration in both handling and disposal, as it produces corrosive byproducts: hydrochloric acid (HCl) and 5-chloro-2-methoxy-4-methylbenzenesulfonic acid.[1][3]

  • Toxicity : Inhalation of vapors or dust can cause irritation and damage to the respiratory tract.[2][4] Combustion may produce toxic gases such as hydrogen chloride and sulfur oxides.[1]

The fundamental principle for managing this substance is the strict avoidance of uncontrolled contact with moisture and incompatible materials. All handling and disposal operations must be geared towards mitigating the risks of its inherent reactivity and corrosivity.

Table 1: Essential Safety and Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[1]Protects against splashes of the corrosive material and its reaction products.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5]Prevents severe skin burns upon direct contact.
Body Protection A chemical-resistant lab coat or apron.[1][5]Protects skin and personal clothing from contamination.
Respiratory All handling and disposal must be performed in a certified chemical fume hood.[4][5]Prevents inhalation of corrosive vapors and acidic gases generated during handling or neutralization.

Strategic Disposal Workflow: From Assessment to Final Disposition

The proper disposal of this compound is not a one-size-fits-all procedure. The correct approach depends on the quantity and state of the waste. The following decision-making workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_bulk Bulk or Contaminated Waste cluster_residual Small, Uncontaminated Residuals assess Assess Waste: - Quantity (Bulk vs. Residual) - Contamination Status bulk_waste Bulk Quantities (>5-10 g) or Contaminated Material assess->bulk_waste Bulk or Contaminated residual_waste Small Residuals (<5-10 g) (e.g., from glassware cleaning) assess->residual_waste Small Residual package Package Securely in a Compatible, Labeled Container bulk_waste->package label_info Label: Full Chemical Name, 'Corrosive', 'Water-Reactive' package->label_info dispose_prof Dispose as Hazardous Waste via Certified EHS Provider package->dispose_prof neutralize Controlled Neutralization (See Protocol Below) residual_waste->neutralize verify Verify Neutralization (pH check) neutralize->verify dispose_aq Dispose of Aqueous Waste per Local Regulations verify->dispose_aq

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol: Neutralization of Small Quantities

This protocol is exclusively for small, uncontaminated amounts of this compound. Bulk quantities must be disposed of as hazardous waste without attempting neutralization.[1] This procedure should only be performed by trained personnel in a controlled environment.[5]

Causality of the Protocol:

The core of this procedure is a controlled hydrolysis reaction. By slowly adding the sulfonyl chloride to a large excess of a weak base solution (like sodium bicarbonate) in an ice bath, we manage the exothermic reaction and neutralize the acidic byproducts (HCl and the sulfonic acid) as they are formed. Adding the sulfonyl chloride to the base, and not the other way around, ensures the reaction medium remains basic and can immediately quench the acid produced, preventing the release of corrosive fumes.[5]

Step-by-Step Methodology:
  • Preparation (in a chemical fume hood):

    • Prepare a large beaker with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. A dilute solution of sodium hydroxide can also be used, but a bicarbonate/carbonate solution is preferred as it is less hazardous and its effervescence upon neutralization provides a visual cue.

    • Place this beaker in a larger container to create an ice bath. This is crucial for dissipating the heat generated during the exothermic reaction.[5]

    • Have a magnetic stirrer in the beaker to ensure constant mixing.

  • Slow Addition:

    • Very slowly and carefully, add the residual this compound to the stirring basic solution in small portions.

    • CRITICAL: Never add the basic solution to the sulfonyl chloride. This would create a highly concentrated, uncontrolled, and violent exothermic reaction.[5]

  • Monitoring the Reaction:

    • Observe the reaction. You may see some gas evolution (CO2 if using bicarbonate/carbonate) as the acid byproducts are neutralized.

    • Continue stirring for at least one hour after the final addition to ensure the reaction has gone to completion.

    • Check the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 8). If the solution becomes acidic, add more base.

  • Final Disposal:

    • Once the reaction is complete and the solution is confirmed to be neutral or slightly basic, it can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[5] Always check with your institution's Environmental Health and Safety (EHS) office for final approval.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel.[1] Ensure the chemical fume hood is operational to manage vapors.

  • Contain : For small spills, contain the material by diking with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like sawdust. [5]

  • Collect : Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[1] Avoid generating dust.[4]

  • Decontaminate : Clean the spill area thoroughly. A final wipe-down with a basic solution (like the sodium bicarbonate solution described above) can help neutralize any remaining residue.

  • Report : Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[1]

Bulk Waste and Contaminated Materials Disposal

Bulk quantities of this compound, as well as any contaminated materials from a spill cleanup (e.g., used absorbent, gloves, contaminated lab coats), must be treated as hazardous waste.

  • Container and Labeling : Ensure the waste is stored in a compatible, tightly sealed, and clearly labeled hazardous waste container.[1][6] The label must include the full chemical name, and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").

  • Segregation : Do not mix this waste with other waste streams, especially aqueous or combustible waste.[5]

  • Professional Disposal : Arrange for pickup and disposal through your institution's approved EHS or hazardous waste disposal contractor.[5][6]

By understanding the chemical principles behind its reactivity and adhering to these systematic procedures, researchers can safely manage this compound from receipt to disposal, ensuring a safe laboratory environment for all.

References

Mastering the Safe Handling of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 889939-48-4), a reactive sulfonyl chloride demanding meticulous laboratory practices. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive risk mitigation in your laboratory.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound is a corrosive, water-reactive compound that can cause severe skin burns and serious eye damage.[1][2][3] Its reactivity with water and other nucleophiles can lead to the release of corrosive and toxic gases, including hydrogen chloride.[1][2] Inhalation of its dust or vapors can cause chemical burns to the respiratory tract.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this reagent.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles and a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile rubber).[4]Chemical-resistant lab coat or apron.[4]Use in a certified chemical fume hood is mandatory.[4] A NIOSH/MSHA approved respirator with a particulate filter may be required if dust is generated outside of a fume hood.[1]
Dissolving and Reactions Tightly fitting safety goggles and a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile rubber).[4]Chemical-resistant lab coat or apron.[4]All operations must be performed in a certified chemical fume hood.[4]
Work-up and Quenching Tightly fitting safety goggles and a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile rubber).[4]Chemical-resistant lab coat or apron.[4]All operations must be performed in a certified chemical fume hood.[4]
Spill Cleanup Tightly fitting safety goggles and a full-face shield.[4]Chemical-resistant gloves (e.g., nitrile rubber).[4]Chemical-resistant lab coat or apron.[4]For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1] For smaller spills within a fume hood, a NIOSH/MSHA approved respirator is recommended.[1]
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes of the corrosive material and potential projectiles.[4]

  • Hand Protection: Chemical-resistant gloves are essential to prevent severe skin burns upon contact.[4] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

  • Body Protection: A chemical-resistant lab coat or apron protects your skin and personal clothing from contamination.[4]

  • Respiratory Protection: Due to the respiratory irritation potential and the release of toxic gases upon contact with moisture, all handling must be conducted in a certified chemical fume hood.[1][4] This engineering control is the most effective way to minimize inhalation exposure.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is critical for ensuring a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[1] The storage area should be clearly labeled as a corrosives area.[4]

Step-by-Step Handling Procedures

1. Weighing the Solid Compound:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. The weighing station should be inside a certified chemical fume hood.

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or vial on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound into the tared vessel using a clean, dry spatula. Avoid creating dust.

  • Closure and Cleanup: Securely close the main container immediately after dispensing. Clean any residual solid from the spatula and the weighing area using a dry wipe, which should then be disposed of as hazardous waste.

2. Dissolution and Reaction Setup:

  • Solvent Preparation: In the fume hood, add the desired solvent to a clean, dry reaction flask equipped with a magnetic stir bar.

  • Slow Addition: Slowly and carefully add the weighed this compound to the solvent while stirring. Be mindful that the dissolution process may be exothermic.

  • Inert Atmosphere: If the reaction is sensitive to moisture, conduct the dissolution and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon).

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Ensure Safety Tare Tare Weighing Vessel FumeHood->Tare Dispense Dispense Solid Tare->Dispense Close Close Container Dispense->Close Clean Clean Area Close->Clean Solvent Prepare Solvent in Flask Clean->Solvent AddSolid Slowly Add Solid Solvent->AddSolid Inert Maintain Inert Atmosphere AddSolid->Inert

Caption: Workflow for weighing and dissolving the reagent.

Emergency Procedures: Be Prepared

Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the fume hood is operational to manage vapors.

  • Contain: For small spills, use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill.[5] Do not use water or combustible materials like sawdust. [5]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[4]

G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Contain Contain with Inert Material Evacuate->Contain Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Immediate steps for spill response.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste.

Neutralization of Small Residual Quantities:

For cleaning glassware contaminated with small residual amounts, a careful neutralization procedure can be employed within a fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium bicarbonate or sodium hydroxide in a suitable container, preferably in an ice bath to manage any exothermic reaction.

  • Slow Addition: Slowly and carefully add the rinsings from the glassware to the basic solution with constant stirring.

  • pH Monitoring: Monitor the pH to ensure the solution remains basic throughout the addition.

  • Final Disposal: Once neutralized, the solution should be collected in a designated aqueous hazardous waste container.

Bulk Waste:

Bulk quantities of the chemical and significantly contaminated materials must be disposed of through your institution's hazardous waste management program.[6] Do not attempt to neutralize large quantities. The sealed hazardous waste container must be properly labeled and disposed of through an approved waste disposal plant.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.